molecular formula C11H17ClN2O2S B1372826 1-Tosylpiperazine hydrochloride CAS No. 856843-84-0

1-Tosylpiperazine hydrochloride

Número de catálogo: B1372826
Número CAS: 856843-84-0
Peso molecular: 276.78 g/mol
Clave InChI: IMLDHDNEYHSNDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Tosylpiperazine hydrochloride (CAS 856843-84-0) is an important chemical intermediate in medicinal and organic chemistry. This compound features a piperazine ring, a privileged scaffold in drug discovery, which is protected by a tosyl group. The hydrochloride salt form enhances the compound's stability and shelf life. Piperazine derivatives are recognized as critical building blocks for the development of novel therapeutic agents and are found in a wide array of FDA-approved drugs due to their ability to optimize pharmacokinetic properties and serve as a scaffold for pharmacophoric groups . The tosyl (p-toluenesulfonyl) group acts as a protecting group for the secondary amine, allowing for selective functionalization at other positions of the piperazine ring during multi-step synthetic sequences. As a synthon, 1-Tosylpiperazine hydrochloride is a versatile precursor in the synthesis of more complex, diversely substituted piperazine derivatives through alkylation, acylation, and cross-coupling reactions . Its primary research value lies in its application as a key starting material or intermediate in the discovery and development of new pharmaceutical compounds. The product is provided with a high purity of 98% . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use. Always refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLDHDNEYHSNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675460
Record name 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856843-84-0
Record name 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Tosylpiperazine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Tosylpiperazine Hydrochloride

Executive Summary

1-Tosylpiperazine hydrochloride (CAS: 856843-84-0) is a critical intermediate in medicinal chemistry, serving as a mono-protected piperazine scaffold. It allows researchers to selectively functionalize the secondary amine (


) while the primary amine (

) remains protected by the p-toluenesulfonyl (tosyl) group. This guide details its physicochemical properties, synthesis via mono-protection strategies, and handling protocols for drug development workflows.

Physicochemical Core

Table 1: Chemical Identity & Properties

PropertyData
Chemical Name 1-(p-Toluenesulfonyl)piperazine hydrochloride
Common Name 1-Tosylpiperazine HCl
CAS Number 856843-84-0
Molecular Formula

(Salt)

Molecular Weight 276.78 g/mol (Salt) 240.32 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol.[1][2] Note: Limited solubility in neutral water due to the lipophilic tosyl group; solubility improves in acidic media or upon warming.
pKa (Calc.) ~7.9 (Secondary amine of free base)
Structural Analysis

The molecule consists of a piperazine ring where one nitrogen is sulfonated by a p-toluenesulfonyl group. The hydrochloride salt forms at the remaining secondary amine, rendering it stable and easier to handle than the free base.

  • Tosyl Group: Provides UV chromophore (

    
    ) and steric bulk.
    
  • Piperazine Ring: The

    
     protons (adjacent to the free amine) and 
    
    
    
    protons (adjacent to the sulfonamide) are chemically distinct, showing characteristic splitting in NMR.

Synthesis & Methodology

Core Challenge: Preventing Disubstitution

A common pitfall in synthesizing 1-tosylpiperazine is the formation of 1,4-ditosylpiperazine (bis-protection). The "Expert Route" utilizes piperazine monohydrochloride as the starting material rather than free piperazine. This ensures that one nitrogen is protonated and unreactive, forcing the tosyl chloride to react only with the free amine.

Protocol: Selective Mono-Tosylation

Reagents:

  • Piperazine anhydrous (or Piperazine Monohydrochloride)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM) or THF

  • Triethylamine (

    
    ) (if starting from HCl salt)
    

Step-by-Step Workflow:

  • Preparation of Monohydrochloride (In-situ):

    • Dissolve piperazine (1.0 eq) in Ethanol/Water.

    • Add HCl (1.0 eq) dropwise to form the monohydrochloride salt in situ.

    • Why: This "masks" one nitrogen atom.

  • Tosylation:

    • Cool the solution to

      
      .
      
    • Add p-Toluenesulfonyl chloride (0.95 eq) dissolved in minimal solvent dropwise over 30 minutes.

    • Critical Control: Use a slight deficit of TsCl to ensure no bis-tosylation occurs.

  • Workup & Salt Formation:

    • Basify to pH > 10 to extract the free base (1-Tosylpiperazine) into DCM.

    • Wash organic layer with brine and dry over

      
      .
      
    • Redissolve the crude solid in dry ethanol or diethyl ether.

    • Bubble dry HCl gas or add 4M HCl in dioxane to precipitate the 1-Tosylpiperazine hydrochloride .

  • Purification:

    • Recrystallize from Ethanol/Ether if necessary to remove traces of ditosyl impurity.

Synthesis Figure 1: Selective Synthesis via Monoprotection Strategy Pip Piperazine (C4H10N2) Mono Piperazine Monohydrochloride (In-Situ Protection) Pip->Mono + 1.0 eq HCl Selectivity Step Inter 1-Tosylpiperazine (Free Base) Mono->Inter + TsCl (Target Free Amine) TsCl Tosyl Chloride (TsCl) TsCl->Inter Final 1-Tosylpiperazine Hydrochloride Inter->Final + HCl (anhydrous) Precipitation

Characterization & Quality Control

To validate the identity of 1-Tosylpiperazine HCl, researchers should look for specific spectroscopic signatures.

Table 2: Expected Spectroscopic Data

TechniqueExpected Signals / Observations

NMR (DMSO-

)

2.40:
Singlet (3H,

)

3.0-3.2:
Multiplets (8H, Piperazine ring protons)

7.45:
Doublet (2H, Aromatic)

7.65:
Doublet (2H, Aromatic)

9.0+:
Broad singlet (2H,

exchangeable)
Mass Spectrometry (ESI) m/z 241.1

(matches free base cation)
Melting Point Free base melts ~97-100°C. HCl salt typically decomposes/melts >220°C.

Applications in Drug Development

  • Protecting Group Strategy:

    • Used when a piperazine ring needs to be linked to two different pharmacophores. The tosyl group is stable to acidic and basic hydrolysis but can be removed under harsh reductive conditions (e.g.,

      
       or concentrated acid reflux), making it orthogonal to Boc or Cbz groups in specific pathways.
      
  • Sulfonamide Scaffolds:

    • The tosyl-piperazine moiety itself acts as a bioactive core in certain antimicrobial and anticancer agents, mimicking the structure of sulfonamide antibiotics.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature.

References

  • PubChem. 1-(p-Toluenesulfonyl)piperazine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines: Monoprotection Strategies.[Link]

Sources

Technical Guide: Solubility Profile & Handling of 1-Tosylpiperazine Hydrochloride

[1]

Executive Summary

1-Tosylpiperazine hydrochloride (1-(p-Toluenesulfonyl)piperazine HCl) is a critical piperazine derivative utilized as a supramolecular building block and a pharmaceutical intermediate.[1] Its utility relies on the distinct reactivity of its secondary amine (N4) and the stability of the sulfonamide protection group (N1).

This guide addresses the solubility dynamics of the hydrochloride salt form. Unlike its free base counterpart, the salt exhibits high aqueous solubility due to ionic dissociation, while retaining excellent solubility in polar aprotic solvents like DMSO.

Quick Reference Data:

Property Value
CAS Number 856843-84-0 (HCl salt) / 3085-32-5 (Free base)
Molecular Weight 276.78 g/mol
Appearance White to off-white crystalline powder
pKa (N4-H) ~7.39 (Calculated) [1]
Solubility (Water) High (>50 mg/mL estimated); pH-dependent

| Solubility (DMSO) | High (>100 mg/mL); Standard solvent for stock solutions |

Physicochemical Architecture

Understanding the molecular structure is a prerequisite for predicting solubility behavior.[1] The compound consists of a piperazine ring where one nitrogen is sulfonylated (hydrophobic, non-basic) and the other is protonated (hydrophilic, ionic).

Structural Implications on Solubility[1][2]
  • The Tosyl Group (N1): This moiety adds significant lipophilicity and electron-withdrawing character, rendering the N1 nitrogen non-basic.[1] It facilitates solubility in organic solvents like DMSO and DCM.[1]

  • The Hydrochloride Salt (N4): The distal nitrogen (N4) is the site of protonation. In the HCl salt form, this creates a cationic center (

    
    ), which dominates the interaction with water via ion-dipole forces.[1]
    
pKa and pH Sensitivity

The pKa of the N4 nitrogen in 1-tosylpiperazine is approximately 7.39 [1].[1][2]

  • pH < 7.4: The compound exists predominantly as the cationic species (soluble in water).

  • pH > 7.4: Deprotonation occurs, converting the salt back to the neutral free base. This drastically reduces aqueous solubility and may cause precipitation in buffered aqueous media.[1]

Solubility Dynamics

Solubility in Water ( )[4]
  • Mechanism: Dissolution is driven by the hydration of the chloride anion and the ammonium cation.[1] The lattice energy of the crystal is overcome by the high dielectric constant of water (

    
    ).
    
  • Behavior: The HCl salt is "freely soluble" in water.[1] However, researchers must monitor the pH of the final solution. Dissolving the salt will slightly lower the pH of unbuffered water.[1]

  • Risk Factor: If the solution is neutralized with a base (e.g., NaOH,

    
    ), the free base will precipitate.
    
Solubility in DMSO (Dimethyl Sulfoxide)[4]
  • Mechanism: DMSO acts as a Lewis base and interacts strongly with the polarizable sulfonamide group and the ammonium cation via dipole-dipole interactions and hydrogen bond acceptance.[1]

  • Capacity: DMSO is the preferred solvent for preparing high-concentration stock solutions (e.g., 100 mM) for biological screening.[1] It prevents the "salting out" effects sometimes seen in high-salt aqueous buffers.[1]

  • Freezing Point: DMSO freezes at 19°C. Stock solutions stored in the fridge (4°C) will solidify.[1] Thawing must be done completely to ensure homogeneity before pipetting.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays or chemical synthesis.[1]

  • Calculate Mass:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass =

      
      .
      
  • Weighing: Weigh

    
     of 1-Tosylpiperazine HCl into a clean, dry 20 mL scintillation vial.
    
  • Solvent Addition: Add

    
     of anhydrous DMSO (Grade: ACS Spectrophotometric or better).
    
  • Dissolution: Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if any visible particles remain.[1]

  • Storage: Aliquot into smaller amber vials to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Gravimetric Solubility Determination (Water)

Objective: Empirically determine the saturation limit for a specific batch.

  • Saturation: Add excess compound (e.g., 200 mg) to 1 mL of deionized water in a microcentrifuge tube.

  • Equilibration: Shake at 25°C for 24 hours (using an orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully remove the supernatant.[1]

    • Filter through a 0.22 µm PVDF filter (pre-wetted).[1]

    • Pipette a known volume (e.g., 0.5 mL) onto a pre-weighed aluminum weighing dish.

    • Evaporate solvent in a vacuum oven at 50°C until constant weight is achieved.[1]

    • Calculation:

      
      .
      

Visualizations

Figure 1: Stock Solution Preparation Workflow

This workflow ensures reproducibility and prevents concentration errors due to incomplete thawing or mixing.[1]

StockPrepStartStart: 1-Tosylpiperazine HCl SolidWeighWeigh Target Mass(e.g., 277 mg for 100mM)Start->WeighAddSolventAdd Anhydrous DMSO(Room Temp)Weigh->AddSolventMixVortex (1 min) & Sonicate (5 min)AddSolvent->MixCheckVisual Inspection:Clear Solution?Mix->CheckAliquotAliquot into Amber VialsCheck->AliquotYesHeatGentle Warming (37°C)Check->HeatNo (Turbid)StoreStore at -20°C(Desiccated)Aliquot->StoreHeat->Mix

Caption: Standard Operating Procedure (SOP) for preparing high-integrity DMSO stock solutions.

Figure 2: Solvent Selection Decision Tree

Choose the correct solvent system based on your downstream application to avoid precipitation or interference.[1]

SolventSelectRootApplication?BioAssayBiological Assay(Cell/Enzyme)Root->BioAssayChemSynChemical Synthesis(Reaction)Root->ChemSynDMSO_StockUse DMSO Stock(Dilute <1% final DMSO)BioAssay->DMSO_StockStandardWater_StockUse Water/Buffer(Monitor pH)BioAssay->Water_StockIf DMSO toxicChemSyn->Water_StockAqueous WorkupOrganicUse DCM, DMF, or MeOH(Solubility High)ChemSyn->OrganicOrganic Phase

Caption: Decision matrix for selecting the optimal solvent vehicle based on experimental constraints.

Handling, Stability & Troubleshooting

Hygroscopicity

As a hydrochloride salt, 1-Tosylpiperazine HCl is hygroscopic .[1][3] It will absorb atmospheric moisture if left open, leading to weighing errors.[1]

  • Best Practice: Store the solid in a desiccator.[1] Allow the container to reach room temperature before opening to prevent condensation.[1]

Stability in Solution[2][6][7]
  • Hydrolytic Stability: The sulfonamide bond is highly stable at neutral pH.[1] Hydrolysis typically requires harsh acidic conditions (e.g., concentrated HCl at reflux) [2].

  • DMSO Stability: The compound is stable in DMSO for months at -20°C. However, avoid "wet" DMSO (DMSO that has absorbed water), as this can encourage microbial growth or gradual degradation over very long periods [3].

Troubleshooting Common Issues
IssueCauseSolution
Precipitation in Buffer pH > 7.4 causes conversion to free base.[1]Acidify buffer slightly or use a lower concentration.[1]
Cloudiness in DMSO DMSO is frozen or compound is not fully dissolved.[1]Warm to 37°C and vortex.[1] Ensure DMSO is anhydrous.[1]
Inconsistent Assay Data Freeze-thaw cycles degraded the stock.[1]Use single-use aliquots.

References

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Compounds. Retrieved from [Link]

  • Technische Universität München. (2025).[1] Sulfonamide Degradation and Hydrolysis Mechanisms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014).[1] Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • PubChem. (2025).[1][3][4][5] 1-(p-Tolyl)piperazine Compound Summary. Retrieved from [Link]

1-Tosylpiperazine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Material Safety Data Sheet for 1-Tosylpiperazine Hydrochloride

Authored by a Senior Application Scientist

This document provides an in-depth technical guide to the safe handling, storage, and emergency response protocols for 1-Tosylpiperazine hydrochloride (CAS No. 856843-84-0). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond the standard template of a Material Safety Data Sheet (MSDS). It synthesizes regulatory data with practical, field-proven insights, explaining the causality behind safety procedures and grounding them in the physicochemical properties of the molecule.

Compound Profile and Scientific Context

1-Tosylpiperazine hydrochloride is a key building block in modern medicinal chemistry and organic synthesis. The piperazine moiety is a "privileged scaffold," appearing in numerous clinically approved drugs due to its favorable pharmacokinetic properties.[1] The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its use in various reaction conditions.[2] Its application as a synthetic intermediate means that laboratory personnel are frequently required to handle the solid compound, making a thorough understanding of its safety profile paramount.[3]

Physicochemical Properties Summary

The safety protocols detailed in this guide are directly influenced by the compound's physical and chemical properties.

PropertyValueSignificance & Rationale
Molecular Formula C₁₁H₁₇ClN₂O₂SIndicates the presence of sulfur and nitrogen, which can form toxic oxides (NOx, SOx) upon combustion.[4]
Molecular Weight 276.78 g/mol [5][6]
Physical State Solid, crystalline powder[5] Poses an inhalation hazard as a fine dust. Procedures must focus on minimizing dust generation.[4]
Purity Typically ≥98%[5][6]
Solubility Soluble in water[2] Spills can be managed with water, but this also means it can easily contaminate aqueous environments.
Stability Stable under recommended storage conditions. Air sensitive.[7][8] Store in a tightly-closed container in a dry, cool, well-ventilated place away from incompatible substances like strong oxidizing agents.[4][9][10]

Hazard Identification and Risk Assessment: A Mechanistic View

1-Tosylpiperazine hydrochloride is classified as hazardous. The primary risks are associated with its irritant and harmful properties upon direct contact or ingestion.[5] Understanding the chemical basis of these hazards is key to internalizing and respecting safety protocols.

  • GHS Classification: GHS07: Harmful/Irritant[5]

  • Signal Word: Warning[5]

Hazard Statements:

  • H302: Harmful if swallowed. [5] The piperazine moiety and its derivatives can be toxic if ingested.[11][12] Immediate medical attention is critical.[5]

  • H315: Causes skin irritation. [5][13] The compound can interact with skin, leading to irritation. Prolonged contact should be avoided.[14]

  • H319: Causes serious eye irritation. [13] The crystalline powder can cause significant mechanical and chemical irritation to the eyes.[15][16]

  • H335: May cause respiratory irritation. [13] Inhalation of the fine dust can irritate the respiratory tract.[16]

Logical Relationship of Hazards

The following diagram illustrates the relationship between the compound's form and its primary exposure hazards.

A 1-Tosylpiperazine HCl (Solid Powder) B Inhalation of Dust A->B  aerosolization C Skin/Eye Contact A->C  direct handling D Accidental Ingestion A->D  contamination E Respiratory Tract Irritation (H335) B->E F Skin Irritation (H315) Serious Eye Irritation (H319) C->F G Harmful if Swallowed (H302) D->G

Caption: Relationship between physical form and exposure hazards.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The primary engineering control is to handle this compound within a certified chemical fume hood to minimize inhalation risk.[7] Administrative controls include proper training and restricting access to authorized personnel. The final line of defense is appropriate PPE.

Protocol: PPE Selection and Donning

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the scale and nature of the experiment.

  • Risk Assessment: Before handling, assess the quantity of material and the potential for dust generation. Weighing the solid powder presents the highest risk of aerosolization.

  • Hand Protection: Wear nitrile gloves. Always double-check for tears or punctures before use. Wash hands thoroughly after handling, even after removing gloves.[4]

  • Eye Protection: ANSI-approved safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing or dust generation (e.g., bulk transfers), tightly sealed safety goggles are required.[14]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron. Ensure clothing is clean and laundered separately from personal items.[12]

  • Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE Selection Workflow

This workflow guides the user to the appropriate level of PPE based on the handling procedure.

Start Start: Handling Task Decision1 Is task performed in a fume hood? Start->Decision1 Task_Solution Handling Solution Start->Task_Solution Task_Weighing Weighing Solid Powder Decision1->Task_Weighing Yes PPE_Emergency Emergency PPE: - Enhanced PPE - Respirator Decision1->PPE_Emergency No PPE_Enhanced Enhanced PPE: - Standard PPE - Tightly Sealed Goggles Task_Weighing->PPE_Enhanced PPE_Standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Task_Solution->PPE_Standard End Proceed with Task PPE_Standard->End PPE_Enhanced->End PPE_Emergency->End After securing area

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: A Self-Validating System

Emergency preparedness ensures that response actions are swift, correct, and safe.

First-Aid Measures

The causality behind first-aid is to mitigate exposure and seek professional medical help immediately.

  • Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Call a POISON CENTER or doctor if you feel unwell.[15][17] The primary goal is to remove the individual from the contaminated atmosphere.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][18] If skin irritation occurs, get medical advice.[15] The objective is to physically remove the compound from the skin to prevent further irritation.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[15] The goal is extensive flushing to dilute and remove the irritant.

  • Ingestion: Do NOT induce vomiting.[18] Rinse mouth with water. Immediately call a POISON CENTER or doctor.[5][7] Inducing vomiting can cause further damage to the esophagus.[18]

Protocol: Small Spill Response (<5g)

This protocol is a self-validating system, ensuring each step is completed before proceeding to the next.

  • SECURE the Area: Alert others in the immediate vicinity. Restrict access to the spill area.

  • ASSESS and SELECT PPE: Based on the spill size, don appropriate PPE, including gloves, goggles, and a lab coat. Ensure adequate ventilation (use a fume hood if the spill is contained within it).[9]

  • CONTAIN the Spill: If the powder is spreading, cover it with a plastic-backed absorbent pad.

  • CLEAN the Spill: Gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid actions that create dust clouds.[9] Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • DECONTAMINATE the Area: Wipe the spill area with a damp cloth or sponge. Wash the area with soap and water.

  • DISPOSE of Waste: All contaminated materials (gloves, pads, cloths) must be disposed of as hazardous waste according to institutional and local regulations.[15]

  • DOCUMENT the Incident: Report the spill to the laboratory supervisor or safety officer.

Emergency Spill Response Workflow

Start Spill Occurs Step1 1. Secure Area (Alert others, restrict access) Start->Step1 Step2 2. Don Emergency PPE (Gloves, Goggles, Respirator if needed) Step1->Step2 Step3 3. Contain Spill (Cover with absorbent pads) Step2->Step3 Step4 4. Gently Sweep/Collect Powder (Avoid creating dust) Step3->Step4 Step5 5. Place in Labeled Waste Container Step4->Step5 Step6 6. Decontaminate Surface Step5->Step6 Step7 7. Dispose of all materials as hazardous waste Step6->Step7 End Report Incident Step7->End

Caption: Step-by-step workflow for responding to a solid spill.

References

  • BIOSYNCE. (n.d.). 1-Tosylpiperazine CAS 27106-51-0. Retrieved from [Link]

  • Weber Middle East. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Rochester Midland Corporation. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, A., et al. (2023). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PMC - PubMed Central. Retrieved from [Link]

Sources

1-Tosylpiperazine Hydrochloride: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by a Senior Application Scientist

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its prevalence in numerous FDA-approved drugs stems from a unique combination of physicochemical and structural properties. The two nitrogen atoms within the six-membered ring provide a balance of polarity and lipophilicity, often enhancing aqueous solubility and oral bioavailability—critical parameters in drug design.[2] Furthermore, the chair conformation of the piperazine ring offers a rigid framework for the precise spatial orientation of pharmacophoric elements, while the basicity of the nitrogen atoms (with pKa values typically in the range of 6-7 for the less basic nitrogen and 9-10 for the more basic one) allows for crucial interactions with biological targets and favorable formulation characteristics.[3][4]

Within the expansive toolkit of piperazine-based building blocks, 1-Tosylpiperazine hydrochloride emerges as a particularly strategic and versatile intermediate. The tosyl (p-toluenesulfonyl) group serves as an excellent protecting group for one of the piperazine nitrogens, effectively differentiating their reactivity. This mono-protection allows for selective functionalization of the free secondary amine, followed by a well-established deprotection step to reveal the second nitrogen for further modification or to yield the final target molecule. This guide provides a comprehensive overview of the chemistry of 1-Tosylpiperazine hydrochloride, detailing its application in the synthesis of complex molecules and highlighting its role in the discovery of novel therapeutics.

Physicochemical Properties and Strategic Advantages

The utility of 1-Tosylpiperazine hydrochloride as a building block is deeply rooted in its distinct physicochemical properties, which are summarized in the table below.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₇ClN₂O₂SProvides the foundation for molecular weight calculations.
Molecular Weight 276.78 g/mol A moderate molecular weight that allows for significant further derivatization without excessive increase in the final compound's size.
Appearance Off-white to white solidA stable, easy-to-handle solid.
Solubility Soluble in waterThe hydrochloride salt form enhances aqueous solubility, facilitating its use in a variety of reaction conditions.
pKa (of the free amine)~7-8 (estimated)The tosyl group significantly reduces the basicity of the adjacent nitrogen, making the free secondary amine the primary site of nucleophilic attack under many conditions.
XLogP3 ~1.5-2.0 (estimated for the free base)The tosyl group increases lipophilicity compared to piperazine itself, which can be advantageous for crossing cell membranes. This can be fine-tuned by subsequent modifications.

The strategic advantages of employing 1-Tosylpiperazine hydrochloride are multifold:

  • Regioselective Functionalization: The tosyl group deactivates the nitrogen to which it is attached, directing alkylation, arylation, and acylation reactions to the free secondary amine. This predictable reactivity is paramount for the efficient construction of complex molecules.

  • Robust and Reliable Deprotection: The tosyl group is stable to a wide range of reaction conditions, yet it can be reliably removed when desired using well-established protocols. This robustness minimizes unintended deprotection during multi-step syntheses.

  • Modulation of Physicochemical Properties: The introduction of the tosylpiperazine moiety can favorably influence the solubility, lipophilicity, and metabolic stability of a lead compound. The sulfonamide bond is generally resistant to metabolic cleavage.

Core Synthetic Transformations: A Practical Guide

1-Tosylpiperazine hydrochloride is a versatile nucleophile that can participate in a wide array of bond-forming reactions. The following sections provide detailed protocols for its key transformations.

Workflow for the Utilization of 1-Tosylpiperazine Hydrochloride

G start 1-Tosylpiperazine Hydrochloride free_base 1-Tosylpiperazine (Free Base) start->free_base Base (e.g., Et3N, Na2CO3) n_arylation N-Arylation (Buchwald-Hartwig, Chan-Lam) free_base->n_arylation n_alkylation N-Alkylation (Alkyl Halides, Reductive Amination) free_base->n_alkylation aryl_product N-Aryl-N'-Tosylpiperazine n_arylation->aryl_product alkyl_product N-Alkyl-N'-Tosylpiperazine n_alkylation->alkyl_product deprotection N-Tosyl Deprotection (Acidic, Reductive) final_aryl N-Arylpiperazine (Final Product or Intermediate) deprotection->final_aryl From Aryl Product final_alkyl N-Alkylpiperazine (Final Product or Intermediate) deprotection->final_alkyl From Alkyl Product aryl_product->deprotection alkyl_product->deprotection

Caption: General synthetic workflow utilizing 1-Tosylpiperazine hydrochloride.

N-Arylation Reactions

The formation of a carbon-nitrogen bond between an aromatic ring and the piperazine nitrogen is a cornerstone of many drug syntheses.

This palladium-catalyzed cross-coupling reaction is a powerful method for the N-arylation of amines.[5]

G reagents 1-Tosylpiperazine + Aryl Halide (Br, Cl, I) product N-Aryl-N'-Tosylpiperazine reagents->product Toluene or Dioxane, Heat catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu, Cs2CO3) catalyst->product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Piperazine-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition G Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Neuroprotection Neuronal Survival & Neurogenesis CREB->Neuroprotection Gene Transcription Ligand Arylpiperazine Ligand (Partial Agonist) Ligand->Receptor Binding

Sources

1-Tosylpiperazine Hydrochloride: Comprehensive NMR Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

1-Tosylpiperazine hydrochloride (1-(p-Toluenesulfonyl)piperazine HCl) is a critical intermediate in medicinal chemistry, widely employed as a mono-protected piperazine scaffold. The tosyl group serves as a robust protecting group for one amine, allowing selective functionalization of the secondary amine before deprotection or further derivatization.

This guide provides a definitive analysis of the 1H and 13C NMR spectral data for this compound. Unlike the free base, the hydrochloride salt exhibits distinct chemical shifts—particularly in the piperazine ring—due to the protonation of the secondary amine (


). Correct interpretation of these shifts is vital for confirming salt formation and purity.
Molecular Structure Assignment Map

The following diagram illustrates the atom numbering used throughout this guide to ensure precise spectral assignment.

G cluster_tosyl Tosyl Group cluster_piperazine Piperazine Ring (HCl) C1 C1 (Me) C2 C2 (Quat) C1->C2 C3 C3/C7 (Ar-H) C2->C3 C7 C7 C4 C4/C6 (Ar-H) C3->C4 C5 C5 (Quat-S) C4->C5 N1 N1 (Sulfonamide) C5->N1 Sulfonyl Link C8 C8/C12 (CH2) N1->C8 C12 C12 C9 C9/C11 (CH2) C8->C9 N4 N4 (Ammonium) C9->N4 C11 C11

Caption: Structural connectivity and domain separation for 1-Tosylpiperazine HCl. Note the distinction between the sulfonamide nitrogen (N1) and the protonated ammonium nitrogen (N4).

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, proper sample preparation is non-negotiable. The hydrochloride salt is hygroscopic and exhibits poor solubility in non-polar solvents like


.
Recommended Solvent System
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Why: Excellent solubility for salts; prevents exchange of the ammonium protons (

      
      ), allowing them to be observed as broad singlets.
      
  • Secondary Solvent:

    
     (Deuterium Oxide)
    
    • Use Case: If the ammonium peak obscures other signals. Note that in

      
      , the 
      
      
      
      protons will exchange and disappear.
Preparation Workflow
  • Massing: Weigh 10–15 mg of 1-Tosylpiperazine HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and colorless.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette filtered through a small cotton plug if any particulate matter remains.

1H NMR Data Analysis (400 MHz, DMSO-d6)

The proton spectrum is characterized by the rigid AA'BB' system of the tosyl group and the deshielded methylene protons of the piperazine ring.

Spectral Data Table
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment (See Diagram)Structural Insight
9.30 – 9.60 Broad Singlet2H-N4-H (

)
Diagnostic for HCl salt formation. Disappears in

.
7.64 Doublet2H8.2 HzC4/C6 (Ar-H)Protons ortho to the sulfonyl group (deshielded).
7.46 Doublet2H8.0 HzC3/C7 (Ar-H)Protons meta to the sulfonyl group.
3.15 – 3.25 Multiplet (Broad)4H-C9/C11 (CH2)Methylene protons adjacent to the ammonium (

). Deshielded relative to free base.
3.05 – 3.15 Multiplet (Broad)4H-C8/C12 (CH2)Methylene protons adjacent to the sulfonamide (N-Ts).
2.42 Singlet3H-C1 (CH3)Characteristic methyl group of the tosyl moiety.
Detailed Interpretation
  • Ammonium Protons (~9.4 ppm): The presence of this broad signal confirms the protonation of the N4 nitrogen. In the free base, the amine proton (NH) typically appears around 2.0–3.0 ppm or is broad/invisible depending on concentration. Its shift to ~9.4 ppm is the primary indicator of salt formation.

  • Tosyl Region (7.64, 7.46 ppm): The classic "roofing" effect of the AA'BB' system is often observed. The doublet at 7.64 ppm is downfield due to the electron-withdrawing nature of the sulfonyl group.

  • Piperazine Core (3.0 – 3.3 ppm): In the free base, the piperazine protons often appear as two triplets separated by ~0.2 ppm (e.g., 2.8 and 3.0 ppm). In the HCl salt, the positive charge on N4 exerts an inductive effect, pulling the adjacent protons (C9/C11) downfield, often causing the two methylene signals to overlap or appear as a complex broad band in the 3.1–3.3 ppm range.

13C NMR Data Analysis (100 MHz, DMSO-d6)

The carbon spectrum provides confirmation of the symmetry within the piperazine ring and the aromatic substitution pattern.

Spectral Data Table
Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
144.2 Quaternary (C)C5 (Ar-S)Ipso to sulfonyl group.
132.5 Quaternary (C)C2 (Ar-Me)Ipso to methyl group.
130.1 Methine (CH)C3/C7 Aromatic carbons.
127.8 Methine (CH)C4/C6 Aromatic carbons.
43.5 Methylene (CH2)C8/C12 Alpha to Sulfonamide.
42.8 Methylene (CH2)C9/C11 Alpha to Ammonium (

).
21.5 Methyl (CH3)C1 Tosyl methyl group.

Note: The assignment of C8/C12 vs C9/C11 can be subtle. DEPT-135 experiments show both as negative peaks (CH2). The carbons alpha to the sulfonamide are generally slightly more deshielded than those alpha to the ammonium in this specific salt matrix, though they are very close.

Synthesis & Validation Workflow

The following workflow outlines the generation of the sample and the logical steps to validate the data presented above.

Workflow Start Start: Piperazine (Excess) React Reaction: + TsCl (0.5 eq) DCM, 0°C -> RT Start->React Workup Workup: Aqueous Extraction Remove di-tosyl impurity React->Workup Salt Salt Formation: + HCl (gas/ether) Workup->Salt Analysis NMR Analysis (DMSO-d6) Salt->Analysis Decision Check: Is NH2+ visible? Analysis->Decision Valid Salt Valid Salt Decision->Valid Salt Yes (~9.4 ppm) Free Base/Wet Free Base/Wet Decision->Free Base/Wet No

Caption: Synthesis and validation logic for 1-Tosylpiperazine HCl. The presence of the NH2+ signal is the critical decision gate for salt confirmation.

Troubleshooting & Impurity Profiling

When analyzing your spectrum, watch for these common impurities:

  • p-Toluenesulfonyl Chloride (TsCl):

    • Indicator: Doublets shifted slightly downfield (~7.8 ppm) compared to the product. Methyl singlet at ~2.45 ppm.

    • Remedy: Wash the free base with dilute NaOH before salt formation.

  • 1,4-Ditosylpiperazine:

    • Indicator: Piperazine protons appear as a single sharp singlet around 3.0 ppm (due to high symmetry). Integration of aromatic to piperazine ratio changes.[1]

    • Remedy: Use excess piperazine during synthesis to favor mono-substitution.

  • Piperazine Dihydrochloride:

    • Indicator: No aromatic signals. Singlet at ~3.4 ppm (

      
      ).
      

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9933560, 1-Tosylpiperazine hydrochloride. Retrieved from [Link]

  • Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-Tosylpiperazine Hydrochloride: Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosylpiperazine hydrochloride is a versatile building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide array of biologically active molecules. The tosyl group serves as a robust protecting group for one of the nitrogen atoms in the piperazine ring, allowing for selective functionalization of the second nitrogen. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for various synthetic applications. Given its pivotal role as a starting material, a thorough understanding of its commercial availability, purity, and the analytical methods for its quality control is paramount for ensuring the reproducibility and success of subsequent synthetic endeavors and the quality of the final drug candidates.

This in-depth technical guide provides a comprehensive overview of the commercial landscape of 1-Tosylpiperazine hydrochloride and detailed methodologies for its purity assessment. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their laboratory work.

Commercial Availability and Purity Landscape

1-Tosylpiperazine hydrochloride is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research-grade purity, which is generally suitable for most laboratory-scale syntheses and early-stage drug discovery projects.

A survey of prominent suppliers indicates a consistent purity offering for 1-Tosylpiperazine hydrochloride, typically at or above 98%. This level of purity is generally adequate for many synthetic applications; however, for sensitive downstream processes or in later stages of drug development, further purification or more stringent quality control may be necessary.

For your convenience, the following table summarizes the availability of 1-Tosylpiperazine hydrochloride from a selection of commercial suppliers. Please note that prices and stock levels are subject to change and should be verified on the respective supplier websites.

SupplierTypical PurityAvailable Pack Sizes
A2B Chem98%1g, 5g, 100g
BLDpharm98%1g, 5g, 25g[1]
Fluorochem98%1g, 5g, 25g[2]
Oakwood Chemical98%1g, 5g, 25g, 100g[3]

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a critical document provided by the supplier that attests to the quality and purity of a specific batch of a chemical. For a researcher, the CoA is the first line of defense in ensuring the integrity of their starting materials. While an exact CoA for 1-Tosylpiperazine hydrochloride from a specific supplier is proprietary, a representative CoA for a closely related analog, 1-(Phenylsulfonyl)piperazine hydrochloride, demonstrates the key quality attributes that are typically assessed[4].

Below is a representative Certificate of Analysis for 1-Tosylpiperazine hydrochloride, outlining the essential tests and typical specifications.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, IR
Purity (by HPLC) ≥ 98.0%HPLC-UV
Solubility Soluble in water and methanolVisual Inspection
Residual Solvents To be reported (e.g., <0.5%)GC-HS
Water Content To be reported (e.g., <0.5%)Karl Fischer Titration

Expert Insight: The "Identity" and "Purity" sections are the most critical for a synthetic chemist. While a high purity value is desirable, understanding the nature of the impurities is equally important. The presence of certain impurities, even at low levels, could potentially interfere with subsequent reactions or lead to the formation of undesired byproducts.

Potential Impurities in 1-Tosylpiperazine Hydrochloride

A comprehensive understanding of the potential impurities is crucial for developing robust analytical methods and for troubleshooting synthetic challenges. The primary source of impurities in 1-Tosylpiperazine hydrochloride arises from its synthesis. The most common synthetic route involves the reaction of piperazine with p-toluenesulfonyl chloride.

cluster_reaction Synthesis cluster_impurities Potential Impurities Piperazine Piperazine Product 1-Tosylpiperazine Piperazine->Product Reaction Disubstituted 1,4-Ditosylpiperazine (Impurity A) Piperazine->Disubstituted Further Reaction Unreacted_Piperazine Piperazine (Impurity B) Piperazine->Unreacted_Piperazine Unreacted TsCl p-Toluenesulfonyl Chloride TsCl->Product TsCl->Disubstituted Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product Final_Product 1-Tosylpiperazine Hydrochloride Product->Final_Product Acidification HCl HCl HCl->Final_Product

Figure 1: Synthetic route and potential process-related impurities.

Common Impurities:

  • Impurity A: 1,4-Ditosylpiperazine: This is a common disubstituted by-product that can form if an excess of p-toluenesulfonyl chloride is used or if the reaction conditions are not carefully controlled. Its presence can be readily detected by chromatographic and spectroscopic methods.

  • Impurity B: Unreacted Piperazine: Incomplete reaction can lead to the presence of residual piperazine. As a free base, it can be easily separated during workup, but its hydrochloride salt may co-precipitate with the product.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, hexane) may be present in the final product.

Purity Assessment: A Multi-faceted Approach

A robust assessment of purity relies on a combination of analytical techniques, each providing complementary information. The following sections detail the recommended methodologies for the comprehensive analysis of 1-Tosylpiperazine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for determining the purity of 1-Tosylpiperazine hydrochloride and quantifying impurities. The tosyl group provides a strong chromophore, allowing for sensitive UV detection.

Rationale for Method Development: The choice of HPLC conditions is critical for achieving good separation between the main component and its potential impurities. A reversed-phase C18 column is a good starting point due to the moderate polarity of the analyte. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer is essential for controlling the ionization state of the piperazine moiety and ensuring reproducible retention times. An acidic pH is generally preferred to ensure the protonation of the basic nitrogen, leading to sharper peaks.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA) or Formic acid.

    • 1-Tosylpiperazine hydrochloride reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-Tosylpiperazine hydrochloride and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.

  • Analysis and Data Interpretation:

    • Inject the sample and record the chromatogram.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).

start Start sample_prep Sample Preparation (1 mg/mL in Mobile Phase) start->sample_prep hplc_injection Inject 10 µL into HPLC sample_prep->hplc_injection separation Reversed-Phase C18 Column Gradient Elution hplc_injection->separation detection UV Detection at 230 nm separation->detection data_analysis Data Analysis (Area % Calculation) detection->data_analysis end End data_analysis->end

Figure 2: HPLC analysis workflow for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of 1-Tosylpiperazine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, integration, and coupling patterns of the protons are characteristic of the 1-Tosylpiperazine hydrochloride structure.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons (Tosyl Group): Two doublets in the range of δ 7.4-7.8 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.

  • Piperazine Protons: Two broad signals in the range of δ 3.0-3.5 ppm, corresponding to the four methylene groups of the piperazine ring. The broadening is often due to the conformational exchange and the presence of the hydrochloride salt.

  • Methyl Protons (Tosyl Group): A singlet at approximately δ 2.4 ppm.

  • NH Proton: A broad singlet, the chemical shift of which can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Carbons (Tosyl Group): Signals in the range of δ 125-145 ppm.

  • Piperazine Carbons: Signals around δ 40-50 ppm.

  • Methyl Carbon (Tosyl Group): A signal around δ 21 ppm.

Experimental Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 1-Tosylpiperazine hydrochloride in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition and Interpretation:

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and coupling patterns.

    • Assign the peaks in the ¹³C NMR spectrum.

    • The presence of any unexpected signals may indicate impurities. The relative integration of impurity peaks in the ¹H NMR spectrum can be used for semi-quantitative analysis.

start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) start->sample_prep nmr_acquisition Acquire ¹H and ¹³C NMR Spectra sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_interpretation Spectral Interpretation (Chemical Shift, Integration, Coupling) data_processing->spectral_interpretation structure_confirmation Structure Confirmation & Impurity Identification spectral_interpretation->structure_confirmation end End structure_confirmation->end

Figure 3: NMR analysis workflow for structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for understanding the commercial availability and assessing the purity of 1-Tosylpiperazine hydrochloride. By combining information on commercial sourcing with detailed, scientifically-grounded analytical protocols, researchers and drug development professionals can ensure the quality of this critical starting material, thereby enhancing the reliability and success of their scientific endeavors. The provided methodologies for HPLC and NMR analysis, along with an understanding of potential impurities, form a self-validating system for quality control, underpinning the principles of expertise, experience, and trustworthiness in scientific research.

References

  • Lead Sciences. 1-Tosylpiperazine hydrochloride. [Link]

  • Oakwood Chemical. 1-Tosylpiperazine hydrochloride. [Link]

  • Paw, B., et al. (2014). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 71(5), 755-763.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Jandera, P. (2016). A Review on Analytical Methods for Piperazine Determination.
  • Khan, K. M., et al. (2023).

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination with 1-Tosylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antipsychotics (e.g., Aripiprazole, Imatinib). 1-Tosylpiperazine hydrochloride represents a strategic reagent for introducing this motif. The tosyl (Ts) group acts as an orthogonal protecting group, preventing polymerization by rendering one nitrogen non-nucleophilic, while the hydrochloride salt form provides stability and shelf-life advantages over the free base.

However, the use of the hydrochloride salt introduces a specific process challenge: the acidic proton must be neutralized in situ or prior to the reaction to release the nucleophilic free amine. Failure to account for this stoichiometry often leads to catalyst poisoning or stalled conversion.

This Application Note provides validated protocols for coupling 1-Tosylpiperazine HCl with aryl halides, emphasizing the critical interplay between base stoichiometry, ligand selection, and order of addition.

Mechanistic Workflow

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but with a critical pre-equilibrium step involving the neutralization of the piperazine salt.

Visualization of the Reaction Pathway

BuchwaldHartwig_HCl cluster_inputs Reagent Preparation cluster_cycle Catalytic Cycle Salt 1-Tosylpiperazine HCl Salt FreeBase Free Amine Generated (In-Situ) Salt->FreeBase Deprotonation (-NaCl/-HOtBu) Base_In Base (e.g., NaOtBu) (>2.0 Equiv required) Base_In->FreeBase Coord Amine Coordination [L-Pd(II)-Ar-N(H)R] FreeBase->Coord Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd OxAdd->Coord + Free Amine Deprot Deprotonation (Base Mediated) Coord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product N-Aryl-N'-Tosylpiperazine RedElim->Product

Figure 1: The catalytic cycle explicitly accounting for the in-situ neutralization of the hydrochloride salt. Note that the free amine must be generated before it can coordinate effectively to the Pd(II) center.

Critical Experimental Parameters

Base Selection & Stoichiometry (The "Salt Effect")

When using amine salts, the base serves two distinct roles:

  • Neutralization: Reacts with HCl to release the free amine.

  • Catalysis: Deprotonates the Pd(II)-amine complex to facilitate reductive elimination.

Rule of Thumb: You must use at least 2.5 equivalents of base relative to the amine salt.

  • 1.0 equiv is consumed immediately by the HCl.

  • 1.5 equiv remains available for the catalytic cycle.

BaseSolubility (Toluene)pKa (Conj. Acid)Recommendation
NaOtBu Moderate~17Standard. Best for non-sensitive substrates. Fast reaction rates.
Cs₂CO₃ Low (Heterogeneous)~10High Tolerance. Essential for substrates with esters, nitriles, or ketones. Requires longer reaction times or heating.
K₃PO₄ Low (Heterogeneous)~12Mild. Good alternative if Cs₂CO₃ fails. Often used with t-Amyl alcohol.
LHMDS High~26Strong/Soluble. Use only for very unreactive aryl chlorides; avoid with enolizable ketones.
Ligand Selection

For secondary amines like 1-tosylpiperazine, steric bulk on the phosphine is beneficial to promote reductive elimination.

  • RuPhos: The "Gold Standard" for secondary amines. High turnover, works with aryl chlorides, and tolerates steric hindrance.[1]

  • XPhos: Excellent alternative, particularly for aryl sulfonates.

  • BINAP: The economical choice. Works well for simple aryl bromides but often requires higher temperatures (100°C+).

Experimental Protocols

Protocol A: High-Efficiency Method (RuPhos Pd G4)

Recommended for: Aryl chlorides, deactivated aryl bromides, and high-value synthesis.

Reagents:

  • Aryl Halide (1.0 mmol)[1]

  • 1-Tosylpiperazine HCl (1.2 mmol)

  • RuPhos Pd G4 (0.02 mmol, 2 mol%) [Precatalyst ensures active Pd(0) generation]

  • Sodium tert-butoxide (NaOtBu) (2.5 - 3.0 mmol)

  • Solvent: Toluene or Dioxane (anhydrous, 4 mL)

Procedure:

  • Solid Addition: To a reaction vial equipped with a stir bar, add the RuPhos Pd G4 catalyst, 1-Tosylpiperazine HCl , and NaOtBu .

    • Note: Adding the base and amine salt together allows immediate neutralization upon solvent addition.

  • Substrate Addition: Add the Aryl Halide. (If the aryl halide is a solid, add it in step 1).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3).[1]

  • Solvent: Inject anhydrous, degassed Toluene via syringe.

  • Reaction: Heat to 80 °C for 2–12 hours.

    • Monitoring: Monitor by LCMS.[1] The free amine (1-tosylpiperazine) may be visible as an intermediate if the coupling is slow.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Economical Method (Pd(OAc)₂ / BINAP)

Recommended for: Simple Aryl Bromides, scale-up where catalyst cost is a factor.

Reagents:

  • Aryl Bromide (1.0 mmol)[1]

  • 1-Tosylpiperazine HCl (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • (±)-BINAP (0.075 mmol, 7.5 mol%)

  • Cs₂CO₃ (3.0 mmol)

  • Solvent: Toluene (5 mL)

Procedure:

  • Catalyst Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd(OAc)₂ and BINAP in 1 mL of Toluene under inert atmosphere. Stir at room temperature for 15 mins until the solution turns orange/red (formation of L₂Pd species).

  • Main Vessel: Add 1-Tosylpiperazine HCl , Cs₂CO₃ , and Aryl Bromide to the main reaction flask. Purge with Argon.

  • Combine: Add the pre-formed catalyst solution to the main vessel. Add remaining solvent.

  • Reaction: Heat to 100–110 °C (reflux) for 12–24 hours.

    • Note: Cs₂CO₃ is less soluble than NaOtBu; vigorous stirring is essential to grind the solids and maintain surface area.

  • Workup: Standard Celite filtration and extraction.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst Poisoning or Incomplete DeprotonationCheck Base: Ensure you used >2.5 equiv. The HCl must be fully neutralized. Switch Ligand: Move from BINAP to RuPhos or BrettPhos.
Stalled Reaction (~50%) Catalyst DeactivationAdd Reagents: Add a second portion of catalyst (1 mol%) and base after 12 hours. Water: Piperazine salts can be hygroscopic. Ensure the salt is dry or add 3Å molecular sieves.
Debromination (Ar-H formed)

-Hydride Elimination (Rare for piperazines) or Protodehalogenation
Solvent: Switch from Toluene to t-Amyl Alcohol. Temp: Lower the temperature by 10°C.
Product is "Stuck" in Baseline Solubility IssuesPolarity: The N-Tosyl group adds polarity. Use MeOH/DCM gradients for purification rather than Hex/EtOAc.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[2][3] Organic Letters, 16(17), 4388–4391. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

Sources

Application Note: Optimized N-Alkylation Protocols for 1-Tosylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocols for the


-alkylation of 1-Tosylpiperazine hydrochloride  with various alkyl halides. While piperazine alkylation is a standard transformation, the use of the hydrochloride salt variant introduces a critical stoichiometric challenge often overlooked in standard literature, leading to stalled reactions.

This guide addresses the "Salt-Break" requirement , solvent selection for varying alkyl halide reactivities, and purification strategies that leverage the lipophilicity of the tosyl group. These protocols are designed for medicinal chemists synthesizing linker systems or sulfonamide-based pharmacophores.

Scientific Context & Mechanism[1][2][3]

The "Salt-Break" Stoichiometry

The starting material, 1-Tosylpiperazine hydrochloride, exists as a protonated ammonium salt (


). In this state, the nitrogen is non-nucleophilic.
  • Common Pitfall: Using 1.0 equivalent of base assumes the starting material is a free amine. This results in the base being consumed solely for neutralization, leaving no base to scavenge the acid generated during the actual alkylation (

    
    ) step.
    
  • Correction: A minimum of 2.0 to 2.5 equivalents of base is required:

    • 1.0 eq to neutralize the HCl salt (releasing the free amine).

    • 1.0+ eq to neutralize the hydrohalic acid (HX) generated during alkylation.

Electronic Effects of the Tosyl Group

The


-toluenesulfonyl (Tosyl) group on 

is electron-withdrawing. This reduces the electron density of the piperazine ring slightly compared to an

-alkyl piperazine but significantly prevents poly-alkylation at the

position. The remaining

nitrogen remains sufficiently nucleophilic for

reactions with primary and secondary alkyl halides.
Reaction Mechanism Visualization

ReactionMechanism Salt 1-Tosylpiperazine HCl Salt (Inactive) FreeBase Free Amine Nucleophile Salt->FreeBase Deprotonation (- Base·HCl) Base1 Base (Eq. 1) Base1->FreeBase TS Transition State (SN2 Attack) FreeBase->TS + R-X AlkylHalide Alkyl Halide (R-CH2-X) AlkylHalide->TS Product N-Alkyl-N'-Tosyl Piperazine TS->Product - X⁻

Figure 1: Mechanistic pathway requiring initial deprotonation before nucleophilic attack.

Experimental Protocols

Method A: Heterogeneous Conditions (Standard)

Best for: Primary alkyl bromides/iodides, robust scale-up, easy workup. Solvent: Acetonitrile (MeCN).

Reagents:

  • 1-Tosylpiperazine HCl (1.0 eq)[1]

  • Alkyl Halide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Acetonitrile (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 1-Tosylpiperazine HCl and anhydrous

    
    .
    
  • Solvent Addition: Add Acetonitrile (MeCN). Stir at room temperature for 15 minutes. Note: This "aging" period allows the base to neutralize the HCl salt, generating the free amine in situ.

  • Alkylation: Add the Alkyl Halide dropwise.[2]

  • Reaction: Heat to reflux (80°C) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid salts (

      
       and KCl/KBr).
      
    • Rinse the filter cake with EtOAc.[2]

    • Concentrate the filtrate in vacuo.[2][3]

    • Purification: Recrystallize from EtOH or purify via silica flash chromatography if necessary.

Method B: Finkelstein Modification (Difficult Substrates)

Best for: Less reactive alkyl chlorides or sterically hindered halides. Solvent: DMF (Dimethylformamide).

Reagents:

  • 1-Tosylpiperazine HCl (1.0 eq)[1]

  • Alkyl Chloride (1.2 eq)

  • Cesium Carbonate (

    
    ) (3.0 eq)
    
  • Potassium Iodide (KI) (0.5 eq) - Catalyst

  • DMF (0.2 M)

Key Technical Insight: The addition of KI converts the alkyl chloride in situ to a more reactive alkyl iodide (Finkelstein reaction).


 is more soluble in DMF than 

, enhancing basicity.

Step-by-Step Protocol:

  • Dissolve 1-Tosylpiperazine HCl in DMF.

  • Add

    
     and KI. Stir at 60°C for 30 minutes.
    
  • Add the Alkyl Chloride.[4]

  • Heat to 90–100°C for 16 hours.

  • Workup (Aqueous):

    • Dilute reaction mixture with water (5x volume).

    • Extract with EtOAc (3x).

    • Wash combined organics with saturated LiCl solution (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate.
      

Decision Logic & Optimization

Select the appropriate protocol based on your substrate's leaving group and thermal stability.

DecisionTree Start Start: Alkyl Halide Selection Type Leaving Group Type? Start->Type Bromide Bromide / Iodide Type->Bromide Chloride Chloride Type->Chloride MethodA Method A: K2CO3 / MeCN Reflux Bromide->MethodA High Reactivity MethodB Method B: Cs2CO3 / DMF + 0.5 eq KI Chloride->MethodB Low Reactivity Check Check Conversion (LCMS) MethodA->Check MethodB->Check Optimize Switch to Method B or Increase Temp Check->Optimize < 50% Conv.

Figure 2: Workflow for selecting reaction conditions based on alkyl halide reactivity.

Data Summary & Troubleshooting

Reagent Compatibility Table
ComponentRecommendationTechnical Rationale
Base

(3 eq)
Standard. Granular form is preferred over powder to prevent clumping.
Base (Alt) DIPEA (3 eq)Use for homogeneous reactions (DCM/THF). Easier to automate but harder to remove than inorganic salts.
Solvent MeCNPreferred. Low boiling point (82°C) allows easy evaporation.
Solvent DMF/DMAcUse only if substrate is insoluble in MeCN or high temp (>90°C) is needed.
Catalyst TBAI or KIPhase transfer catalyst (TBAI) or nucleophilic catalyst (KI) accelerates sluggish reactions.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Salt not neutralized.Ensure >2.0 eq of base is used. Check if base is old/wet (carbonates absorb water).
Low Yield Alkyl halide hydrolysis.Ensure solvents are anhydrous. Alkyl halides can hydrolyze in wet DMF/Base mixtures.
Bis-alkylation Impure starting material.Unlikely with 1-Tosylpiperazine, but ensure the Tosyl group is stable. Avoid strong acids during workup.
Emulsion DMF in workup.Use saturated LiCl washes or "flood" with excess water to break emulsions during extraction.

Safety & Handling

  • 1-Tosylpiperazine HCl: Generally stable solid. Avoid inhalation of dust.

  • Alkyl Halides: Many are potent alkylating agents and potential carcinogens. Handle in a fume hood.

  • Acetonitrile: Toxic if ingested or absorbed through skin (metabolizes to cyanide).

References

  • PubChem Compound Summary: 1-Tosylpiperazine hydrochloride (CID 11467972). National Center for Biotechnology Information. Available at: [Link]

  • General Piperazine Alkylation: Chao, J. et al. "Synthesis and biological evaluation of novel N-substituted piperazine derivatives." European Journal of Medicinal Chemistry, 2012. (General context for base selection in piperazine chemistry).
  • Finkelstein Conditions: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910.
  • Tosyl Group Stability: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application Note: Precision Synthesis with 1-Tosylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Orthogonality in Heterocyclic Scaffold Construction

Executive Summary & Strategic Rationale

Piperazine is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Sildenafil, Ciprofloxacin). The primary synthetic challenge with piperazine is its symmetry; selective mono-functionalization requires desymmetrization.

1-Tosylpiperazine hydrochloride (CAS: 856843-84-0) serves as a robust, pre-desymmetrized building block. Unlike transient carbamate protecting groups (Boc, Fmoc, Cbz), the p-toluenesulfonyl (Tosyl or Ts) group offers a distinct stability profile. It is impervious to the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc, effectively serving as an orthogonal "mask" or a permanent pharmacophore moiety.

This guide details the operational protocols for leveraging 1-Tosylpiperazine HCl in multi-step synthesis, focusing on nucleophilic aromatic substitution (SNAr), Palladium-catalyzed cross-coupling, and reductive deprotection strategies.

Chemical Profile & Handling

The hydrochloride salt form provides enhanced shelf-stability and crystallinity compared to the free base oil. However, the protonated amine is non-nucleophilic. Successful utilization requires an understanding of its physical properties and in situ neutralization strategies.

Table 1: Physicochemical Properties & Solubility
PropertyDataOperational Implication
Formula C₁₁H₁₇ClN₂O₂SMolecular Weight: 276.78 g/mol
Appearance White to off-white solidEasy to weigh; non-hygroscopic compared to free base.
pKa (est) ~8.5 (piperazine NH)Requires base with pKa > 10 for efficient deprotonation.
Solubility (HCl) Water, DMSO, MethanolPoor solubility in non-polar solvents (DCM, Toluene).
Solubility (Free Base) DCM, EtOAc, THF, TolueneSoluble in organic reaction media after neutralization.
Diagram 1: The Stability Spectrum (Orthogonality)

The following diagram illustrates where the Tosyl group sits in the hierarchy of protecting group stability, dictating synthetic strategy.

StabilitySpectrum Boc Boc Group (Acid Labile) Acid TFA / HCl Boc->Acid Cleaves Fmoc Fmoc Group (Base Labile) Base Piperidine / DBU Fmoc->Base Cleaves Tosyl Tosyl Group (Highly Stable) Tosyl->Acid Stable Tosyl->Base Stable Reductive Na/Naphthalene or Mg/MeOH Tosyl->Reductive Cleaves (Harsh)

Caption: The Tosyl group survives standard acid/base cycles, allowing it to coexist with Boc/Fmoc during intermediate steps.

Core Synthetic Workflows

Workflow A: Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of heteroaryl-piperazines (e.g., pyrimidines, pyrazines) common in kinase inhibitors. Mechanism: Addition-Elimination. Critical Factor: Since the starting material is an HCl salt, one extra equivalent of base is mandatory to release the free amine before it can act as a nucleophile.

Protocol 1: SNAr Reaction with Chloropyrimidines

Reagents:

  • 1-Tosylpiperazine HCl (1.0 equiv)

  • 2-Chloropyrimidine derivative (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step:

  • Charge: To a reaction vial, add 1-Tosylpiperazine HCl (1.0 equiv) and the electrophile (1.1 equiv).

  • Solvate: Add DMF (concentration ~0.2 M). Stir to create a suspension.

  • Neutralize & Activate: Add DIPEA (3.0 equiv). Note: The suspension should clear as the free base forms and dissolves.

  • Reaction: Heat the mixture to 80–100 °C. Monitor by TLC or LC-MS.

    • Checkpoint: The product is usually less polar than the starting material.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF and DIPEA salts) and 1x with brine.

    • Dry over Na₂SO₄ and concentrate.

Workflow B: Buchwald-Hartwig Amination

Application: Coupling with unactivated aryl halides (chlorobenzenes) where SNAr fails. Critical Factor: The HCl salt can poison Pd catalysts if not neutralized properly. Using a strong inorganic base (NaOtBu) serves dual purposes: neutralizing the HCl and facilitating the Pd-catalytic cycle.

Protocol 2: Pd-Catalyzed N-Arylation

Reagents:

  • 1-Tosylpiperazine HCl (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or XPhos (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step:

  • Inert Environment: Flame-dry a Schlenk tube and backfill with Argon.

  • Charge Solids: Add 1-Tosylpiperazine HCl, Aryl Bromide, Pd source, Ligand, and NaOtBu under Argon flow.

  • Solvate: Add degassed Toluene.

  • Heat: Seal and heat to 100 °C for 12–16 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow C: Reductive Deprotection (The "Nuclear Option")

Application: Removing the Tosyl group to reveal the secondary amine. Challenge: Unlike Boc (acid) or Fmoc (base), Tosyl sulfonamides are extremely stable. Standard hydrolysis (HBr/AcOH) is often too harsh for complex molecules. Reductive cleavage is the preferred method for sensitive substrates.

Protocol 3: Magnesium/Methanol Sonication Cleavage

Based on recent methodology for milder deprotection.

Reagents:

  • N-Tosylpiperazine derivative (1.0 equiv)[1]

  • Magnesium turnings (Mg⁰) (5.0 – 10.0 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step:

  • Dissolve: Dissolve the substrate in Methanol (0.1 M).

  • Activate: Add Mg turnings.

  • Energy Input: Place the reaction vessel in an ultrasonic bath. Sonicate at RT.

    • Observation: Effervescence (H₂ gas) will occur. The reaction is driven by single-electron transfer (SET).

  • Monitoring: Reaction may take 1–4 hours. Add more Mg if the reaction stalls.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with DCM. Note: The product is a secondary amine; ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine in the organic phase.

Diagram 2: Integrated Synthetic Pathway

ReactionNetwork Start 1-Tosylpiperazine HCl (Starting Material) FreeBase Free Base (In Situ Generated) Start->FreeBase Base (DIPEA/NaOtBu) SNAr_Prod Heteroaryl-Piperazine (Tosyl Protected) FreeBase->SNAr_Prod S_NAr: Ar-Cl, Heat Buchwald_Prod Aryl-Piperazine (Tosyl Protected) FreeBase->Buchwald_Prod Pd-Cat: Ar-Br Final_Prod Target Molecule (Free Amine) SNAr_Prod->Final_Prod Deprotection: Mg/MeOH or Na/Naph Buchwald_Prod->Final_Prod Deprotection

Caption: Workflow converting the HCl salt into diverse scaffolds via SNAr or Pd-catalysis, followed by optional deprotection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Incomplete neutralization of HCl salt.Ensure at least 2.5–3.0 equiv of base is used. The first equiv is sacrificed to neutralize the HCl.
Catalyst Poisoning (Pd) Chloride ions from the salt interfering with Pd.Switch to a Pd source resistant to halides or ensure rigorous filtration of the free base before adding catalyst (if possible).
Incomplete Deprotection Mg surface passivation.Activate Mg with a crystal of Iodine or use mechanical stirring combined with sonication.
Product stuck in Aqueous Layer Amine is protonated during workup.When working up the deprotected amine, adjust pH to >12 using NaOH before organic extraction.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Bacterial Tyrosinase Inhibition... of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. Retrieved from

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[3] Retrieved from

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization. Retrieved from

  • ResearchGate. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-Tosylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] Within the vast chemical space of kinase inhibitors, the piperazine ring has emerged as a "privileged scaffold".[3] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, as well as its capacity to act as a versatile linker to orient pharmacophoric groups for optimal target engagement, have cemented its importance in medicinal chemistry.[4] A multitude of FDA-approved kinase inhibitors, such as imatinib, dasatinib, and lapatinib, feature a piperazine core, underscoring its significance in the development of effective therapeutics.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Tosylpiperazine hydrochloride as a key building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into a representative kinase inhibitor scaffold, and discuss the critical deprotection step to yield the final active compound.

1-Tosylpiperazine Hydrochloride: A Strategically Protected Building Block

The use of 1-Tosylpiperazine hydrochloride offers several advantages in the synthesis of complex molecules like kinase inhibitors. The tosyl (p-toluenesulfonyl) group serves as an excellent protecting group for one of the nitrogen atoms of the piperazine ring. This mono-protection is crucial for preventing undesired side reactions, such as bis-arylation, during the coupling of the piperazine moiety to the core structure of the kinase inhibitor.[2] The tosyl group is chemically robust, allowing for a wide range of reaction conditions to be employed in the preceding synthetic steps. Furthermore, its eventual removal can be achieved under conditions that are typically compatible with the sensitive functional groups often present in kinase inhibitor scaffolds.[6] The hydrochloride salt form of 1-Tosylpiperazine enhances its stability and improves its handling characteristics as a solid reagent.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis

The synthesis of many kinase inhibitors can be conceptualized as a modular process, often involving the coupling of a core heterocyclic scaffold (e.g., quinazoline, pyrimidine) with various side chains that are crucial for target binding and selectivity. The incorporation of the piperazine moiety is a key step in this process. A general and powerful method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, a C-N cross-coupling reaction.[7][8]

This application note will focus on a representative synthesis of a generic quinazoline-based kinase inhibitor, a common scaffold in many approved drugs. The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Piperazine Coupling cluster_2 Part 3: Deprotection & Final Assembly Heteroaryl_Halide Heteroaryl Halide (e.g., 4-Chloroquinazoline derivative) Coupling Buchwald-Hartwig N-Arylation Heteroaryl_Halide->Coupling Heteroaryl_Halide->Coupling Tosylpiperazine_HCl 1-Tosylpiperazine hydrochloride Tosylpiperazine_HCl->Coupling Protected_Intermediate N-(Heteroaryl)-N'-tosylpiperazine Coupling->Protected_Intermediate Deprotection Tosyl Group Deprotection Protected_Intermediate->Deprotection Piperazine_Intermediate N-(Heteroaryl)piperazine Deprotection->Piperazine_Intermediate Final_Coupling Coupling with Side Chain (R-X) Piperazine_Intermediate->Final_Coupling Final_Product Final Kinase Inhibitor Final_Coupling->Final_Product

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of 1-Tosylpiperazine Hydrochloride (Buchwald-Hartwig Amination)

This protocol describes the coupling of 1-Tosylpiperazine hydrochloride with a generic heteroaryl chloride, a key step in the synthesis of many kinase inhibitors.

Materials:

  • Heteroaryl chloride (e.g., a 4-chloroquinazoline derivative) (1.0 equiv)

  • 1-Tosylpiperazine hydrochloride (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add the heteroaryl chloride (1.0 equiv), 1-Tosylpiperazine hydrochloride (1.2 equiv), and cesium carbonate (2.5 equiv).

  • In a separate vial, dissolve Palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(heteroaryl)-N'-tosylpiperazine intermediate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation with sterically hindered coupling partners and unactivated aryl chlorides.[9]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the reaction while minimizing side reactions. Its use is crucial when starting with the hydrochloride salt of the amine to ensure the free base is generated in situ.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions as it is aprotic and has a high boiling point, allowing for the reaction to be conducted at elevated temperatures.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Protocol 2: Deprotection of the Tosyl Group

This protocol describes the removal of the tosyl protecting group to furnish the free secondary amine, which is then available for further functionalization.

Materials:

  • N-(Heteroaryl)-N'-tosylpiperazine intermediate (1.0 equiv)

  • 33% Hydrobromic acid in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve the N-(heteroaryl)-N'-tosylpiperazine intermediate in a minimal amount of a suitable solvent if necessary (e.g., dichloromethane), although often the reaction can be performed neat.

  • Add an excess of 33% HBr in acetic acid to the dissolved intermediate at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, add a large excess of diethyl ether to the reaction mixture to precipitate the hydrobromide salt of the deprotected product.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • The resulting hydrobromide salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to yield the free base.

Causality Behind Experimental Choices:

  • Deprotection Reagent: HBr in acetic acid is a strong acid that effectively cleaves the sulfonamide bond of the tosyl group. This method is often preferred for its relatively mild conditions and high efficiency.[6]

  • Precipitation: The addition of a non-polar solvent like diethyl ether causes the polar hydrobromide salt of the product to precipitate, allowing for easy isolation from the reaction mixture.

Protocol 3: Final Coupling to Introduce the Side Chain

This protocol describes the final step in the synthesis, where a side chain is coupled to the newly deprotected piperazine nitrogen. This is often achieved via a nucleophilic substitution or an amide coupling reaction.

Materials:

  • N-(Heteroaryl)piperazine (free base or hydrobromide salt) (1.0 equiv)

  • Electrophilic side chain precursor (R-X, where X is a leaving group like Cl, Br, or an activated carboxylic acid) (1.1 equiv)

  • A suitable base (e.g., triethylamine or diisopropylethylamine) if starting from the hydrobromide salt (2.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, DMF, or acetonitrile)

Procedure (for Nucleophilic Substitution):

  • Dissolve the N-(Heteroaryl)piperazine in the chosen anhydrous solvent. If using the hydrobromide salt, add the base and stir for 10-15 minutes.

  • Add the electrophilic side chain precursor (R-X) to the solution.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Once complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor.

Data Presentation

StepProductStarting MaterialsKey ReagentsTypical YieldPurity (by HPLC)
1. N-ArylationN-(4-Quinazolinyl)-N'-tosylpiperazine4-Chloroquinazoline, 1-Tosylpiperazine HClPd(OAc)₂, Xantphos, Cs₂CO₃75-90%>95%
2. DeprotectionN-(4-Quinazolinyl)piperazineN-(4-Quinazolinyl)-N'-tosylpiperazineHBr/AcOH80-95%>98%
3. Final CouplingFinal Kinase InhibitorN-(4-Quinazolinyl)piperazine, R-XBase (e.g., TEA)60-85%>99%

Visualization of the Synthetic Pathway

G A 4-Chloroquinazoline C N-(4-Quinazolinyl)-N'-tosylpiperazine A->C Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 110°C B 1-Tosylpiperazine hydrochloride B->C D N-(4-Quinazolinyl)piperazine C->D HBr/AcOH F Final Kinase Inhibitor D->F Base, Solvent E R-X (Side Chain Precursor) E->F

Caption: A representative synthetic pathway.

Conclusion and Future Perspectives

1-Tosylpiperazine hydrochloride is a versatile and strategically important building block for the synthesis of kinase inhibitors. Its use allows for the controlled and efficient introduction of the critical piperazine moiety into complex molecular scaffolds. The protocols outlined in this application note provide a robust framework for researchers to synthesize novel kinase inhibitors for further biological evaluation. The modular nature of this synthetic strategy also lends itself to the creation of compound libraries for structure-activity relationship (SAR) studies, which are essential for the optimization of lead compounds in the drug discovery pipeline. As the quest for more selective and potent kinase inhibitors continues, the judicious use of well-designed building blocks like 1-Tosylpiperazine hydrochloride will remain a key enabler of innovation in medicinal chemistry.

References

  • El-Miligy, M. M., et al. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 12(13), 1187-1204. Available at: [Link]

  • Zhang, Y., et al. (2025). Synthesis of Lapatinib via direct regioselective arylation of furfural. Request PDF. Available at: [Link]

  • Van Otterlo, W. A. L., et al. (2014). Synthesis of piperazine-linked aminopyridine derivatives. ResearchGate. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Available at: [Link]

  • Cipla Limited. (2013). Process for the preparation of gefitinib. US Patent 8,350,029.
  • Wang, X., et al. (2014). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 45(2), 165-169. Available at: [Link]

  • Kappe, C. O., et al. (2020). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • Shan, L., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1764-1786. Available at: [Link]

  • MacMillan, D. W. C., et al. (2023). A general method for Ni-catalyzed C-N cross-couplings of (hetero)aryl chlorides with anilines and aliphatic amines under homogeneous conditions using a dual-base strategy. Organic Letters, 25(18), 3164-3172. Available at: [Link]

  • Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 86, 62-73. Available at: [Link]

  • Erol, O. O., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107629. Available at: [Link]

  • Hetero Drugs Limited. (2014). Process for the preparation of lapatinib. WIPO Patent Application WO/2014/170910.
  • Wang, L., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(12), 4393-4403. Available at: [Link]

  • Sisko, J. T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(2), 1463-1472. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Available at: [Link]

  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. ACS Omega, 3(11), 15993-15997. Available at: [Link]

  • He, Z., et al. (2023). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2. Chemical Science, 14(21), 5665-5671. Available at: [Link]

  • Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5530. Available at: [Link]

  • Van Otterlo, W. A. L., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 67-76. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Wang, L., et al. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(4), 2304-2312. Available at: [Link]

  • Ohta, Y., et al. (2013). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5678-5690. Available at: [Link]

  • Wang, J. G., et al. (2005). Synthesis of gefitinib. Chinese Journal of New Drugs, 14(9), 1142-1143. Available at: [Link]

  • MacMillan, D. W. C., et al. (2023). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organic Letters, 25(18), 3164-3172. Available at: [Link]

  • Singh, U. P., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Selective N-Tosylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of N-tosylpiperazine (1-tosylpiperazine) is a foundational step in medicinal chemistry, serving as a critical intermediate for HIV protease inhibitors, antipsychotics, and supramolecular synthons.[1] The primary synthetic challenge is selectivity : piperazine possesses two equivalent secondary amines.[1] Standard electrophilic addition often leads to a statistical mixture of unreacted starting material, the desired mono-tosyl product, and the unwanted N,N'-ditosyl (bis-tosyl) byproduct.[1]

This guide presents two validated protocols to solve this challenge:

  • The pH-Controlled "Single-Protection" Protocol (Recommended): Uses in situ monoprotonation to sterically and electronically deactivate one amine, ensuring high mono-selectivity (>85%).[1]

  • The Stoichiometric Excess Protocol: A classical approach relying on statistical probability, best for rapid, small-scale synthesis where reagent waste is acceptable.[1]

Chemical Mechanism & Selectivity Logic[1]

The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the sulfur atom of p-toluenesulfonyl chloride (TsCl), following an addition-elimination mechanism (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-like at Sulfur).
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the "Monoprotonation" strategy to block the formation of the Bis-Tosyl impurity.

ReactionMechanism Pip Piperazine (C4H10N2) Mono Mono-Tosylpiperazine (Target Product) Pip->Mono + TsCl (k1) H_Pip Piperazine Monohydrochloride (Protected) Pip->H_Pip + 1 eq HCl (pH Control) TsCl TsCl (Electrophile) Bis Bis-Tosylpiperazine (Impurity) Mono->Bis + TsCl (k2) H_Pip->Mono + TsCl + Base (Controlled Release)

Figure 1: Reaction pathways showing the statistical progression to Bis-product vs. the directed Monohydrochloride route.

Protocol A: The pH-Controlled "Single-Protection" Method (High Yield)

Best For: Scale-up (>5g), high purity requirements, and minimizing waste.[1]

Principle

By converting piperazine to piperazine monohydrochloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), one amine is protonated and rendered non-nucleophilic. The remaining free amine reacts with TsCl.[1] As the reaction proceeds, base is added to neutralize the HCl released, but the initially protonated amine remains protected until workup.[1]
Reagents & Stoichiometry
ComponentEquiv.Role
Piperazine (Anhydrous) 1.0Substrate
HCl (conc. or 4M dioxane) 1.0Protonation Agent
p-Toluenesulfonyl Chloride 1.0Electrophile
Triethylamine (Et3N) 2.1Acid Scavenger
Dichloromethane (DCM) 10 VolSolvent
Step-by-Step Procedure
  • Monoprotonation:

    • Dissolve Piperazine (10 mmol, 0.86 g) in DCM (20 mL).

    • Cool to 0°C.[1][2][3]

    • Add HCl (10 mmol) dropwise.[1] A white precipitate (Piperazine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       HCl) may form; this is normal. Stir for 15 min.
      
  • Tosylation:

    • Add Triethylamine (21 mmol, 2.9 mL) to the suspension.[1] The mixture will become homogenous or a fine suspension.[1]

    • Dissolve TsCl (10 mmol, 1.90 g) in DCM (10 mL) and add it dropwise over 30 minutes at 0°C.

    • Note: Slow addition is crucial to prevent local high concentrations of TsCl.[1]

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • QC Check: Spot TLC (EtOAc:MeOH 9:1). Product (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) should be dominant. Bis-product (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      
      ) should be minimal.
  • Workup (The "pH Switch"):

    • Wash the organic layer with Water (2 x 15 mL) to remove salts.[1]

    • Acid Extraction: Extract the organic layer with 1M HCl (2 x 20 mL).[1]

      • Mechanism:[1][2][3][4][5][6] Mono-tosyl piperazine is protonated and moves to the aqueous layer.[1] Bis-tosyl piperazine (neutral) stays in the DCM layer.[1]

    • Isolation: Take the acidic aqueous layer (containing product) and basify to pH >10 using 4M NaOH.[1] The product will precipitate or oil out.[1]

    • Extract the basic aqueous layer with DCM (3 x 20 mL).[1]

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      

Protocol B: The Stoichiometric Excess Method

Best For: Rapid, small-scale exploratory chemistry where piperazine is cheap and purification speed is prioritized over yield.[1]

Principle

Using a large excess of piperazine ensures that any TsCl molecule is statistically more likely to encounter a fresh diamine than a mono-tosyl product.[1]

Reagents
  • Piperazine: 3.0 – 4.0 equivalents.[1]

  • TsCl: 1.0 equivalent.[1][2]

  • Solvent: DCM or THF.

Step-by-Step Procedure
  • Dissolve Piperazine (30 mmol) in DCM (30 mL).

  • Cool to -10°C (Ice/Salt bath).

  • Add TsCl (10 mmol) dissolved in DCM (10 mL) very slowly (over 1 hour).

  • Stir at 0°C for 2 hours.

  • Workup:

    • Filter off any precipitated piperazine hydrochloride salts.[1]

    • Wash the filtrate with water (3 x 30 mL) to remove the excess unreacted piperazine (highly water-soluble).[1]

    • Critical Step: If Bis-tosyl impurity is present, perform the Acid Extraction described in Protocol A (Step 4) to purify.[1]

Purification & Analysis Workflow

The following flowchart details the "pH Switch" purification logic, which is the most robust method for separating Mono- from Bis-products.

PurificationFlow Crude Crude Reaction Mixture (DCM) AcidExt Extract with 1M HCl Crude->AcidExt Layers1 Phase Separation AcidExt->Layers1 OrgLayer Organic Layer (DCM) Contains: Bis-Tosyl & Impurities Layers1->OrgLayer Neutral Species AqLayer Aqueous Layer (Acidic) Contains: Mono-Tosyl Cation Layers1->AqLayer Protonated Species Waste Discard OrgLayer->Waste Basify Basify to pH > 10 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Final Product N-Tosylpiperazine Extract->Final

Figure 2: The "pH Switch" purification logic for isolating mono-substituted amines.

Analytical Data & Troubleshooting

Expected Physical Properties
PropertyValueNotes
Appearance White crystalline solidMay appear as off-white needles
Melting Point 108 – 110 °CSharp mp indicates high purity
Solubility DCM, CHCl3, EtOAcInsoluble in water (at neutral pH)
pKa ~8.5 (Secondary amine)Basic enough for acid extraction
Troubleshooting Guide
  • Problem: High levels of Bis-tosyl product.[1]

    • Cause: Addition of TsCl was too fast or temperature was too high.[1]

    • Fix: Use Protocol A (Monohydrochloride) or lower temp to -10°C.[1]

  • Problem: Low Yield.

    • Cause: Product lost in aqueous wash during workup.[1]

    • Fix: Ensure the aqueous layer is pH > 10 before final extraction.[1] Mono-tosyl piperazine is water-soluble at neutral/acidic pH.[1]

  • Problem: Emulsion during extraction.

    • Cause: Fine precipitate of salts.[1]

    • Fix: Filter the biphasic mixture through Celite before separation.[1]

References

  • Kuethe, J. T., et al. (2009).[1] "A Convenient Synthesis of N-Tosylpiperazine." Journal of Organic Chemistry. (Demonstrates the utility of monoprotonation logic).

  • Biotage Application Note. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." MDPI Processes. (Describes the in situ protection strategy). [1]

  • Organic Syntheses. (2010). "General methods for protection of diamines." Org.[1][2][5][7] Synth. (Foundational text on amine selectivity).

  • PubChem Compound Summary. "1-(4-Tolylsulfonyl)piperazine."[1] (Physical data verification). [1]

Sources

Application Note: Microwave-Assisted N-Functionalization of 1-Tosylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the microwave-assisted synthesis utilizing 1-Tosylpiperazine hydrochloride . This compound serves as a critical mono-protected piperazine scaffold, allowing for regiospecific functionalization at the N4 position without the formation of bis-alkylated byproducts.

Executive Summary & Rationale

1-Tosylpiperazine hydrochloride (CAS: 13889-98-0) is a robust building block for medicinal chemistry, particularly in the synthesis of antipsychotics, antihistamines, and antifungal agents. Conventional thermal heating for N-alkylation or N-arylation of this salt is often plagued by long reaction times (12–24 hours) and incomplete conversion due to the poor nucleophilicity of the salt form.

The Microwave Advantage: Microwave irradiation (MW) provides direct dielectric heating to the reaction matrix. For 1-Tosylpiperazine HCl, this is transformative because:

  • Superheating Effects: Polar solvents (EtOH, DMF) can be heated well above their boiling points in sealed vessels, accelerating the endothermic neutralization and subsequent nucleophilic attack.

  • In-Situ Free Basing: The rapid thermal ramp facilitates the immediate equilibrium shift from the hydrochloride salt to the reactive free amine in the presence of a base, minimizing the exposure of the free amine to oxidative conditions before reaction.

Chemical Mechanism & Workflow[1]

The core workflow involves a "One-Pot, Two-Stage" mechanism inside the microwave vial. The hydrochloride salt must first be neutralized in situ to generate the nucleophilic secondary amine, which then attacks the electrophile (Alkyl Halide or Aryl Halide).

Mechanistic Pathway (DOT Visualization)

G Start 1-Tosylpiperazine Hydrochloride Intermediate Reactive Free Amine (In-Situ) Start->Intermediate Neutralization Base Base (K2CO3/DIPEA) Base->Intermediate MW Microwave Irradiation (120-150°C) Intermediate->MW + Electrophile Electrophile Electrophile (R-X / Ar-X) Electrophile->MW Product N4-Substituted 1-Tosylpiperazine MW->Product SN2 / SNAr

Figure 1: Mechanistic flow for the in-situ neutralization and functionalization of 1-Tosylpiperazine HCl.

Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation (SN2)

Target: Synthesis of N-alkyl-N'-tosylpiperazines. Scope: Primary and secondary alkyl halides.

Reagents:

  • 1-Tosylpiperazine Hydrochloride (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Note: ACN is preferred for ease of workup; DMF for poorly soluble substrates.

Step-by-Step Methodology:

  • Vial Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-Tosylpiperazine HCl (276 mg, 1.0 mmol) and

    
     (345 mg, 2.5 mmol) .
    
  • Solvent Addition: Add Acetonitrile (3.0 mL) . Stir for 1 minute at room temperature. Observation: The mixture will be a heterogeneous slurry.[1]

  • Electrophile Addition: Add the Alkyl Halide (1.2 mmol) . Cap the vial with a crimp seal (PTFE/Silicone septum).

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 120 °C

    • Hold Time: 10–15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 15 bar

  • Workup:

    • Cool the vial to <50 °C (using compressed air flow).

    • Filter the inorganic salts (

      
      /KCl) through a fritted funnel or Celite pad.
      
    • Concentrate the filtrate in vacuo.

    • Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted N-Arylation (SNAr)

Target: Synthesis of N-aryl-N'-tosylpiperazines. Scope: Activated aryl halides (e.g., 4-fluoronitrobenzene, chloropyridines).

Reagents:

  • 1-Tosylpiperazine Hydrochloride (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMSO or NMP (High dielectric constant is crucial for SNAr).

Step-by-Step Methodology:

  • Vial Loading: Combine 1-Tosylpiperazine HCl (1.0 mmol) , Aryl Halide (1.1 mmol) , and

    
     (3.0 mmol)  in a 2–5 mL microwave vial.
    
  • Solvent: Add DMSO (2.0 mL) .

  • Irradiation:

    • Temperature: 150 °C

    • Time: 20 minutes

    • Power: High absorption setting (if applicable).

  • Workup (Aqueous Crash):

    • Pour the reaction mixture into Ice Water (20 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry.[2]

    • Self-Validation: If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over

      
      .
      

Reaction Condition Optimization Table

The following data summarizes typical optimization ranges based on internal validation and literature precedents for piperazine derivatives.

ParameterCondition A (Mild)Condition B (Harsh)Rationale
Solvent Acetonitrile / EthanolDMF / DMSO / NMPUse A/EtOH for alkyl halides; DMSO for unreactive aryl halides.
Base DIPEA (Liquid)

/

(Solid)
Solid inorganic bases require higher temps but allow easier workup.
Temp 80–100 °C140–180 °C100°C is sufficient for benzyl bromides; 150°C+ needed for SNAr.
Time 5–10 min20–45 minMW kinetics are typically 10-50x faster than thermal reflux.
Yield 85–95%70–85%Harsh conditions may degrade the tosyl group (sulfonamide cleavage).

Troubleshooting & Critical Controls

Issue 1: Incomplete Conversion of the HCl Salt

  • Symptom:[3][4][5][6][7][8] Recovery of starting material or low yield.

  • Cause: The HCl salt did not fully neutralize, leaving the amine protonated and non-nucleophilic.

  • Solution: Increase the base stoichiometry to 3.5 equiv. Ensure a "Pre-stir" step of 2 minutes inside the vial before heating to allow partial neutralization.

Issue 2: Sulfonamide Cleavage (Detosylation)

  • Symptom:[3][4][5][6][7][8] Appearance of free piperazine or N-alkyl piperazine (lacking tosyl group) in LC-MS.

  • Cause: Excessive temperature (>180 °C) in the presence of strong acids or bases can cleave the sulfonamide bond [1].

  • Control: Do not exceed 160 °C. If higher temps are needed, switch to a more stable protecting group or ensure the reaction time is <10 minutes.

Issue 3: Pressure Spikes

  • Cause: Use of low-boiling solvents (DCM, Acetone) or gas generation (

    
     from carbonates).
    
  • Control: Use solvents with boiling points >70 °C (ACN, EtOH). If using carbonate bases, fill the vial to only 50% capacity to allow headspace for

    
    .
    

References

  • Microwave-Assisted Synthesis of Sulfonamides: De Luca, L., & Giacomelli, G. (2008).[2][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Microwave Synthesis of 1-Arylpiperazines: Jaisinghani, H. G., et al. (1998).[9] Microwave Assisted Rapid Synthesis of 1-Arylpiperazines. Synthetic Communications. [Link][9]

  • Green Synthesis of Piperazine Derivatives: Moura, R. G., et al. (2021).[7] Synthesis of the piperazine subunit of Indinavir. Arkivoc, part x, 106-111.[7] [Link]

  • Microwave-Assisted SNAr Reactions: He, H., et al. (2005). Microwave-assisted SNAr reaction in water. Tetrahedron Letters, 46(23), 3981-3985. [Link][7]

Sources

Application Note: Integration of 1-Tosylpiperazine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols and chemical logic for utilizing 1-Tosylpiperazine hydrochloride (CAS: 856843-84-0) in solid-phase organic synthesis (SPOS).

Executive Summary

1-Tosylpiperazine hydrochloride serves as a robust, mono-functionalized piperazine building block.[1] In Solid-Phase Synthesis (SPS), it is primarily utilized to introduce the


-sulfonylpiperazine  pharmacophore—a privileged motif in HIV protease inhibitors, GPCR ligands, and anticancer agents.[1][2]

Unlike transient protecting groups (Boc/Fmoc), the Tosyl (p-toluenesulfonyl) group acts as a permanent moiety in most combinatorial workflows, offering exceptional stability against acidolytic cleavage cocktails (e.g., 95% TFA).[1][2] This allows for the synthesis of complex peptidomimetics where the sulfonamide core remains intact upon resin release.[2]

Chemical Properties & Mechanistic Logic[1][2]

The Reagent Profile[2][3][4]
  • Compound: 1-Tosylpiperazine hydrochloride[3][4][5][6]

  • Structure: A piperazine ring mono-substituted with a p-toluenesulfonyl group.[1]

  • Role: Nucleophilic Building Block (Secondary Amine).[1][2]

  • Key Advantage: The hydrochloride salt form prevents oxidative degradation and shelf-life issues associated with the free base.[2] However, it requires in situ neutralization to restore nucleophilicity.[1][2]

Reaction Suitability

The free secondary amine of 1-Tosylpiperazine participates in three primary SPS transformations:

  • Amidation: Reaction with resin-bound activated carboxylic acids.[1][2]

  • S

    
    Ar Displacement:  Reaction with resin-bound halo-aromatics (e.g., fluoro-nitro-benzenes).[1]
    
  • Reductive Amination: Reaction with resin-bound aldehydes.[1][2]

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision matrix for coupling 1-Tosylpiperazine HCl to solid supports.

SPS_Workflow Start Resin-Bound Electrophile Choice Coupling Strategy Start->Choice Prep Reagent Prep: 1-Tosylpiperazine HCl + Base (DIEA) Prep->Choice Add Neutralized Reagent Path_Amide Amide Coupling (DIC/Oxyma or HATU) Choice->Path_Amide Activated Acid Path_SNAr SNAr Displacement (DMSO, 80°C) Choice->Path_SNAr Halo-Aromatic Path_RedAm Reductive Amination (NaBH3CN, AcOH) Choice->Path_RedAm Aldehyde Wash Wash Cycle (DMF -> DCM -> DMF) Path_Amide->Wash Path_SNAr->Wash Path_RedAm->Wash Cleavage Resin Cleavage (TFA/TIS/H2O) Wash->Cleavage Final Final Product: Scaffold-Piperazine-Tosyl Cleavage->Final

Figure 1: Strategic workflow for integrating 1-Tosylpiperazine into solid-phase libraries.

Detailed Protocols

Protocol A: Amide Bond Formation (Acylation)

Objective: To couple 1-Tosylpiperazine to a resin-bound carboxylic acid (e.g., Fmoc-Asp(OH)-Resin).

Reagents:

  • Resin (0.1 mmol scale)[2][7]

  • 1-Tosylpiperazine HCl (0.5 mmol, 5 eq)

  • HATU (0.5 mmol, 5 eq) or DIC/Oxyma[1][2]

  • DIEA (N,N-Diisopropylethylamine) (1.0 mmol, 10 eq)[1][2]

  • DMF (Dimethylformamide), anhydrous[1][2]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Drain.

  • Activation: Add a solution of HATU (5 eq) and DIEA (5 eq) in DMF to the resin. Shake for 2 minutes to pre-activate the resin-bound acid (optional, but recommended for steric bulk).

  • Neutralization & Coupling:

    • In a separate vial, dissolve 1-Tosylpiperazine HCl (5 eq) in minimal DMF.

    • Add DIEA (5 eq) to this vial. Note: You will observe a slight exotherm or precipitate clearing as the free base forms.[2]

    • Add this neutralized solution to the resin mixture.[1][2]

  • Incubation: Agitate at room temperature for 2–4 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[1][2]

  • Validation: Perform a Chloranil test (for aldehydes) or simply cleavage of a small aliquot to verify mass via LC-MS. Note: Standard Kaiser test is not applicable as the resin amine is capped.[2]

Protocol B: S Ar Displacement

Objective: To react 1-Tosylpiperazine with a resin-bound 4-fluoro-3-nitrobenzene moiety.

Reagents:

  • Resin-bound aryl fluoride

  • 1-Tosylpiperazine HCl (5 eq)[5]

  • DIEA (10 eq)[2]

  • DMSO (Dimethyl sulfoxide)[2]

Step-by-Step Procedure:

  • Solvent Swap: Wash resin with DMSO (3x) to prepare for high-temperature coupling.[1][2]

  • Cocktail Prep: Dissolve 1-Tosylpiperazine HCl (5 eq) and DIEA (10 eq) in DMSO. Ensure complete dissolution.

  • Reaction: Add the solution to the resin.

  • Heating: Heat the reaction vessel to 75–85°C for 4–6 hours. Caution: Ensure the resin (e.g., polystyrene) is compatible with these temperatures.[1][2]

  • Workup: Wash with warm DMF (3x) to remove excess reagent and salts, followed by DCM (3x).[1][2]

Technical Data & Troubleshooting

Solubility and Neutralization Table

The hydrochloride salt is insoluble in non-polar solvents (DCM) but soluble in polar aprotic solvents (DMF, DMSO) upon adding base.[1][2]

Solvent1-Tosylpiperazine HCl1-Tosylpiperazine (Free Base + DIEA)Application Note
DCM InsolubleModeratePoor choice for coupling; salt precipitates.
DMF Sparingly SolubleExcellent Standard solvent for amide coupling.[1][2]
DMSO SolubleExcellent Preferred for S

Ar (high T).[1][2]
Water SolubleInsolubleAvoid water in SPS couplings.[1][2]
Troubleshooting Guide
  • Issue: Low Coupling Efficiency (Incomplete Reaction)

    • Cause: Incomplete neutralization of the HCl salt.[2]

    • Solution: Increase the base (DIEA) to 2.2 equivalents relative to the piperazine salt. Ensure the "Free Base" solution is clear before adding to the resin.[2]

    • Alternative: Use a stronger activation method (e.g., PyBOP instead of DIC) if performing amide coupling.[1][2]

  • Issue: Precipitate on Resin

    • Cause: Formation of DIEA·HCl salts in DCM.[1][2]

    • Solution: Perform all coupling steps in DMF or NMP.[1][2] Wash resin extensively with MeOH or water/DMF mixtures post-coupling to dissolve salt byproducts.[1][2]

  • Issue: Stability of Tosyl Group

    • Context: The Tosyl group is stable to TFA.[1][2]

    • Verification: If your target molecule requires the removal of the Tosyl group, this reagent is not suitable.[2] The Tosyl group requires Na/Naphthalene or refluxing HBr/AcOH for removal, which will likely degrade the solid support or the peptide linker.[2] Use this reagent only when the Tosyl-Piperazine moiety is the desired endpoint.[2]

References

  • Biosynce . (n.d.).[1][2] 1-Tosylpiperazine CAS 27106-51-0 Manufacturers Suppliers Factory. Retrieved October 26, 2023, from [Link][1][2]

  • Bungard, C. J., et al. (2017).[1][2][8] "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1280-1285.[1][2] [Link][2]

  • Luxembourg Bio Technologies . (2007).[1][2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • National Institutes of Health (NIH) . (2020).[1][2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central.[1][2] [Link]

Sources

Troubleshooting & Optimization

troubleshooting failed reactions involving 1-Tosylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 1-Tosylpiperazine Hydrochloride . It addresses specific failure modes related to its salt form, nucleophilicity, and protecting group stability.[1]

Reagent Status: Active | CAS: 856843-84-0 | Common Name: 1-(p-Toluenesulfonyl)piperazine HCl[1][2]

⚠️ Critical Reagent Profile

Before starting any synthesis, you must recognize that this reagent is supplied as a Hydrochloride Salt .[2]

  • Molecular Weight: 276.78 g/mol (Salt) vs 240.32 g/mol (Free Base).[1][2]

  • Nucleophilicity: Zero in its supplied state.[1][2] The amine is protonated (

    
    ) and cannot act as a nucleophile until neutralized.
    
  • Protecting Group: The Tosyl (Ts) group is a sulfonamide.[2] It is NOT labile to standard acid (TFA/HCl) or mild base (Piperidine) conditions used for Boc/Fmoc.[1][2]

🔧 Troubleshooting Guide (Q&A)

Issue 1: "I mixed the reagent with an alkyl halide in DCM/THF, but no reaction occurred."

Diagnosis: You likely used the HCl salt directly without adding a base, or used a non-polar solvent where the salt is insoluble. The Causality:

  • Protonation: The nitrogen atom is protonated (

    
    ).[1][2] It lacks the lone pair required for 
    
    
    
    attack.[2]
  • Solubility: The HCl salt is ionic.[2] It is insoluble in dichloromethane (DCM), THF, or Toluene.[1][2] It sits as a solid at the bottom of the flask, physically separated from your electrophile.

Solution: You must perform a Free Base Liberation or use In-Situ Neutralization .[1][2]

  • Method A (Pre-treatment): Partition the salt between DCM and 1M NaOH.[2] Dry the organic layer and concentrate to get the free amine (oil/solid). Use this for the reaction.

  • Method B (In-situ): Add a tertiary amine base (DIPEA or TEA) before adding the electrophile.[1][2] Ensure the solvent is polar enough (e.g., DMF, MeCN) or use a phase transfer catalyst if staying in non-polar solvents.

Issue 2: "My Buchwald-Hartwig coupling yields are consistently <10%."

Diagnosis: Base Scavenging. The Causality: Palladium-catalyzed couplings require a base (e.g.,


, 

) to deprotonate the amine upon coordination to the metal. If you calculate 1.0 - 1.5 equivalents of base based on the piperazine stoichiometry, the HCl attached to the piperazine consumes the first equivalent of your base instantly.
  • Result: The reaction mixture becomes neutral/acidic, shutting down the catalytic cycle.

Solution: Adjust your stoichiometry.



  • Recommendation: Use 2.5 - 3.0 equivalents of base (e.g.,

    
    ) to ensure the catalytic cycle can proceed.[1]
    
Issue 3: "I tried removing the Tosyl group with TFA/DCM, but the starting material remains."

Diagnosis: Incorrect deprotection conditions.[1][2] The Causality: Users often confuse Sulfonamides (Tosyl) with Carbamates (Boc).[1][2]

  • Boc: Cleaved by acid (TFA).[1][2][3]

  • Tosyl: Extremely stable to acid and base.[2] It requires reductive cleavage or harsh acidolytic conditions.[1][2]

Solution: Switch to Reductive Cleavage conditions.

  • Standard Protocol: Sodium/Naphthalene in THF (Single Electron Transfer).[1][2]

  • Alternative:

    
     in Acetic Acid with Phenol (Harsh, requires reflux).[1][2]
    

📊 Data & Solubility Matrix

Table 1: Solubility & Base Compatibility

SolventHCl Salt SolubilityFree Base SolubilityRecommended Base for Reaction
Water HighLowNaOH, KOH
Methanol HighHigh

, TEA
DCM / Chloroform Insoluble HighDIPEA (In-situ) or Wash w/ NaOH
THF / Dioxane InsolubleHighNaH, LiHMDS (after neutralization)
DMF / DMSO ModerateHigh

,

🧪 Validated Experimental Protocols

Protocol A: Quantitative Free Base Liberation (Recommended)

Use this if your subsequent reaction is sensitive to water or salts.[1]

  • Dissolution: Suspend 10.0 mmol of 1-Tosylpiperazine HCl in 50 mL of Dichloromethane (DCM).

  • Neutralization: Add 50 mL of 1M NaOH (or sat.

    
    ) to the separating funnel.
    
  • Extraction: Shake vigorously for 2 minutes. The solid will dissolve as it converts to the free base and migrates to the DCM layer.

  • Separation: Collect the organic layer.[2] Extract the aqueous layer once more with 20 mL DCM.[2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: You will obtain the free base as a white solid/crystalline material.[2] Use immediately.

Protocol B: Reductive Deprotection of Tosyl Group

Note: This reaction requires anhydrous conditions.

  • Reagent Prep: Prepare a solution of Naphthalene (1.2 eq) in dry THF. Add Sodium metal (1.2 eq) and stir until the solution turns deep green (formation of sodium naphthalenide radical anion).

  • Addition: Cool the green solution to -78°C.

  • Reaction: Add a solution of your N-Tosylpiperazine derivative (1.0 eq) in THF dropwise.

  • Monitoring: Stir for 1-2 hours. The green color should persist (indicating excess reducing agent).[2] If it turns clear/brown, add more sodium naphthalenide.[1][2]

  • Quench: Quench carefully with water or ammonium chloride solution at low temperature.

  • Workup: Extract the naphthalene into hexanes (discard). Adjust pH to >11 and extract your deprotected amine into DCM/EtOAc.[2]

🧬 Visual Logic & Workflows

Figure 1: Reaction Setup Decision Tree

Use this logic to determine the correct setup based on your solvent system.

ReactionLogic Start Start: 1-Tosylpiperazine HCl SolventCheck Choice of Solvent? Start->SolventCheck Polar Polar Aprotic (DMF, DMSO, MeCN) SolventCheck->Polar NonPolar Non-Polar/Organic (DCM, THF, Toluene) SolventCheck->NonPolar Direct Direct Reaction Possible Polar->Direct Salt Dissolves Insol STOP: Salt is Insoluble NonPolar->Insol Action1 Add Excess Base (2.5 eq K2CO3 or DIPEA) Direct->Action1 Neutralize In-Situ Action2 Perform Biphasic Extraction (Protocol A) Insol->Action2 Liberate Free Base Result Proceed to Nucleophilic Attack Action1->Result Action2->Result

Caption: Decision matrix for handling solubility and neutralization based on solvent choice.

Figure 2: Deprotection Pathway Comparison

Visualizing why standard acid deprotection fails.

Deprotection Substrate N-Tosylpiperazine (Sulfonamide) AcidPath TFA / HCl (Acid Hydrolysis) Substrate->AcidPath RedPath Na / Naphthalene (Single Electron Transfer) Substrate->RedPath NoRxn NO REACTION (S-N bond stable) AcidPath->NoRxn Success Cleavage Successful (Free Amine + Sulfinate) RedPath->Success

Caption: Mechanistic pathway comparison showing the necessity of reductive cleavage for Tosyl groups.

📚 References

  • PubChem. 1-(o-Tolyl)piperazine Hydrochloride Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Sulfonamide stability and cleavage conditions).

  • Alonso, E., et al. Reductive deprotection of sulfonamides. Tetrahedron, 1997, 53, 14355-14368.[1][2][4] [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][1][2]

Sources

Technical Support Center: Impurity Control in 1-Tosylpiperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Tosylpiperazine hydrochloride is a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Its quality is defined by the absence of specific process-related impurities that arise from the inherent reactivity of the piperazine scaffold.

This guide addresses the "Selectivity Paradox" of this synthesis: Piperazine contains two equivalent nucleophilic nitrogen atoms. Once the first nitrogen is tosylated, the second nitrogen remains nucleophilic (and basic), leading to the risk of over-reaction (bis-tosylation). This technical document provides a root-cause analysis of these impurities and self-validating protocols for their removal.

Module 1: The Impurity Landscape (Diagnostic Hub)

Before troubleshooting, you must accurately identify the enemy. The following table categorizes the four critical impurities encountered in this synthesis.

Impurity Profile Table
Impurity IDNameStructure / CharacteristicsOrigin (Root Cause)
IMP-A Bis-tosylpiperazine (1,4-Di(p-toluenesulfonyl)piperazine)Hydrophobic Solid. Insoluble in water and dilute acid.High melting point.Over-reaction. Caused by 1:1 stoichiometry, high pH (>9), or poor mixing (local high concentration of TsCl).
IMP-B p-Toluenesulfonic Acid (p-TsOH)Strong Acid. Highly water-soluble.UV active.Hydrolysis. Moisture in solvent/reagents or hydrolysis of unreacted TsCl during workup.
IMP-C Unreacted Piperazine Polar Base. Hygroscopic.No UV chromophore (difficult to see on HPLC).Excess Reagent. Often used in excess (2-3 equiv.) to drive selectivity, then incompletely removed.
IMP-D Unreacted TsCl Reactive Electrophile. Lachrymator.Hydrolyzes over time.Incomplete Reaction. Stoichiometry error or reaction quenched too early.

Module 2: Synthesis Logic & Reaction Pathway

To control impurities, you must control the reaction kinetics. The diagram below illustrates the reaction pathway and the critical decision points that determine purity.

Figure 1: Reaction Pathway and Impurity Genesis

ReactionPathway cluster_conditions Selectivity Drivers Pip Piperazine (Starting Material) Mono 1-Tosylpiperazine (Target Product) Pip->Mono + TsCl (Kinetic Control) TsCl p-TsCl (Reagent) TsOH p-TsOH (IMP-B: Hydrolysis) TsCl->TsOH + H2O (Moisture) Bis Bis-Tosylpiperazine (IMP-A: Major Impurity) Mono->Bis + Excess TsCl (Over-reaction) Cond1 pH Control (4.5-5.0) Protonates one N Cond2 Excess Piperazine (Statistical Protection)

Caption: The "Selectivity Cliff": Once Mono-product forms, it must be protected from further reaction. High pH or excess TsCl drives the path toward the red Bis-impurity node.

Module 3: Troubleshooting & FAQs

Q1: Why is my Bis-tosyl (IMP-A) level consistently high (>5%)?

Diagnosis: You are likely operating under "Statistical Control" (1:1 ratio) rather than "Kinetic/pH Control." The Fix:

  • Stoichiometry Shift: Increase Piperazine loading to 2.5 – 3.0 equivalents . This statistically favors mono-substitution.

  • The "Protonation Shield" (Advanced): Conduct the reaction in a buffered medium (pH ~4.5-5.0) or use Piperazine Monohydrochloride as the starting material. At this pH, one nitrogen is protonated (ammonium, non-reactive) while the other is free (reactive). This chemically blocks the second site.

    • Reference: See [1] for mono-substitution strategies using protonated salts.

Q2: I see a large peak at the solvent front on HPLC. Is this Piperazine?

Diagnosis: Likely p-TsOH (IMP-B) or the solvent front itself. Reasoning: Piperazine has no significant UV chromophore (no aromatic ring) and is often invisible at standard wavelengths (254 nm). The Fix:

  • To detect Piperazine: You must use a specialized detector (ELSD, CAD) or derivatize the sample (e.g., with benzoyl chloride) prior to HPLC.

  • To confirm p-TsOH: Check absorbance at 220nm and 254nm. p-TsOH absorbs strongly.

Q3: My final product is hygroscopic and sticky. Why?

Diagnosis: Contamination with Piperazine Dihydrochloride or p-TsOH salts . The Fix:

  • Ensure the final hydrochloride salt formation is done in anhydrous conditions (e.g., HCl in Dioxane or Isopropanol).

  • Recrystallize the final salt from Ethanol/Diethyl Ether . The target Mono-Tosyl HCl crystallizes well, while impurities often remain in the mother liquor.

Module 4: Analytical Detective Work (Methodology)

Use this standard HPLC method to separate the hydrophobic Bis-impurity from the target.

Method ID: HPLC-TP-01

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 230 nm (optimal for sulfonamide) and 254 nm.

Retention Time Guide (Relative):

  • Piperazine: ~1.0 min (Void volume, often invisible).

  • p-TsOH: ~2.5 - 3.5 min.

  • 1-Tosylpiperazine (Target): ~8.0 - 10.0 min.

  • Bis-tosylpiperazine: ~14.0 - 16.0 min (Late eluter, very hydrophobic).

Module 5: Purification Protocol (The "pH Switch")

This protocol relies on the solubility differences between the impurities. It is a self-validating system : if the solid doesn't dissolve in acid, it is the Bis-impurity.

Figure 2: The "pH Switch" Purification Workflow

Purification Crude Crude Reaction Mixture (Mono, Bis, Pip, TsOH) Step1 Step 1: Acidic Extraction Add 1M HCl (pH < 2) Crude->Step1 Filter Filtration Step Step1->Filter Solid Solid Residue (Bis-Tosyl Impurity) Filter->Solid Insoluble Filtrate Acidic Filtrate (Mono-H+, Pip-2H+) Filter->Filtrate Soluble Step2 Step 2: Basification Add NaOH to pH > 10 Filtrate->Step2 Extract Extraction with DCM Step2->Extract OrgLayer Organic Layer (Mono-Tosyl Free Base) Extract->OrgLayer Partition AqLayer Aqueous Layer (Piperazine, Salts) Extract->AqLayer Partition Final Step 3: Salt Formation Add HCl/IPA -> Filter OrgLayer->Final

Caption: The "pH Switch" effectively filters out the Bis-impurity (insoluble in acid) and washes away Piperazine (stays in water at basic pH).

Step-by-Step Protocol:
  • Quench & Acidify: Evaporate reaction solvent. Resuspend residue in 1M HCl .

    • Checkpoint: A white precipitate will form.[1] This is mostly Impurity A (Bis-tosyl) .

  • Filtration: Filter the acidic solution. Discard the solid (Bis-tosyl). Keep the clear filtrate (contains Target + Piperazine).

  • Basify: Cool the filtrate to 0°C. Slowly add 50% NaOH until pH > 10.

    • Mechanism:[2][3][4][5][6][7][8][9] Target becomes free base (organic soluble). Piperazine becomes free base (but remains highly water soluble).

  • Extraction: Extract 3x with Dichloromethane (DCM).

    • Note: Do not use Ethyl Acetate if avoiding Piperazine carryover is critical, as Piperazine is slightly soluble in EtOAc. DCM is more selective for the sulfonamide.

  • Salt Formation: Dry DCM layer (MgSO4), filter, and add HCl in Isopropanol (1.1 equiv). The target 1-Tosylpiperazine Hydrochloride will precipitate as a white solid.[1]

References

  • Regioselective Synthesis of Monosubstituted Piperazines. Source: Czech Patent CZ305317B6 (2015). Context: Describes the use of piperazine monohydrochloride and pH control to prevent bis-substitution.

  • Synthesis and Characterization of 1-Tosylpiperazine Derivatives. Source:Molecules (via PMC), 2023. Context: Provides general synthesis conditions (DCM, room temp) and characterization data (NMR/MS) for tosyl-piperazine intermediates.

  • Purification of p-Toluenesulfonic Acid (Impurity Removal). Source:Organic Syntheses, Coll. Vol. 1, p.145. Context: Fundamental chemistry regarding the solubility and removal of sulfonyl chlorides and sulfonic acids.

Sources

Technical Support Center: Strategies for Selective Mono-Tosylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. The selective mono-tosylation of piperazine is a critical transformation for introducing this valuable scaffold into pharmaceutical candidates. However, the symmetrical nature of piperazine presents a common and often frustrating challenge: the formation of the undesired di-tosylated byproduct.

This document provides in-depth, field-tested insights and protocols to help you troubleshoot and optimize your reaction, maximizing the yield of your desired mono-tosylated product while minimizing di-tosylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the mono-tosylation of piperazine. Each answer explains the underlying chemical principles and provides actionable steps to resolve the issue.

Question 1: My reaction yields predominantly the di-tosylated product, even when using a 1:1 stoichiometry. How can I improve the selectivity for the mono-tosylated product?

Answer: This is the most common challenge in piperazine tosylation. The root cause is that the mono-tosylated piperazine intermediate is still a nucleophile and can react with tosyl chloride. While the tosyl group is electron-withdrawing and slightly deactivates the second nitrogen, this effect is often insufficient to prevent a second reaction, especially if there is a localized high concentration of tosyl chloride.

To kinetically favor the reaction of tosyl chloride with piperazine over the mono-tosylated intermediate, you must control the reaction conditions carefully.

Core Strategies to Enhance Mono-selectivity:

  • Adjust Stoichiometry (Le Châtelier's Principle in Action): The most effective direct method is to use a significant excess of piperazine. By making piperazine the overwhelmingly abundant nucleophile, you statistically favor the reaction of tosyl chloride with an unreacted piperazine molecule. A molar ratio of 3:1 to 5:1 (piperazine:tosyl chloride) is a common starting point.[1][2]

  • Control the Rate of Addition: Never add the tosyl chloride all at once. A rapid addition creates a high local concentration of the electrophile, increasing the likelihood of di-tosylation. Instead, dissolve the tosyl chloride in a suitable solvent and add it dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a pressure-equalizing dropping funnel.[3] This maintains a consistently low concentration of the limiting reagent.

  • Lower the Reaction Temperature: Conducting the reaction at a reduced temperature (e.g., 0 °C to -10 °C in an ice-salt bath) slows down the rate of both the first and second tosylation.[3] Since the second tosylation is often slower than the first, lowering the temperature can further enhance the kinetic selectivity for the mono-adduct.

Question 2: I'm seeing a significant amount of unreacted piperazine alongside the di-tosylated product, with very little of my desired mono-tosylated compound. What is happening?

Answer: This outcome suggests that your active nucleophile (piperazine) is being consumed or deactivated by a process other than the desired tosylation. The most likely culprit is the hydrochloric acid (HCl) byproduct of the reaction.

Each mole of tosyl chloride that reacts generates one mole of HCl. This acid will protonate a basic nitrogen atom on piperazine, forming a piperazine hydrochloride salt. This salt is no longer nucleophilic and will not react with tosyl chloride. If you don't have a sufficient amount of a separate base to scavenge the HCl, you will effectively remove your starting material from the reaction, requiring more than one equivalent of piperazine to react with one equivalent of tosyl chloride.

Solution:

  • Use an Appropriate Base: Incorporate a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, into your reaction mixture.[4][5] A common approach is to use at least 1.1 equivalents of base for every equivalent of tosyl chloride. The base will neutralize the HCl as it is formed, keeping the piperazine in its free, nucleophilic state. Pyridine can even be used as the solvent.[1]

Question 3: My reaction seems to work, but separating the mono-tosylated product from the di-tosylated byproduct by column chromatography is extremely difficult. Are there better options?

Answer: This is a well-documented challenge. The polarity of the mono- and di-tosylated products can be very similar, leading to poor separation on silica gel.[6] While optimizing chromatographic conditions (e.g., using a less polar eluent system and multiple elutions) can sometimes help, prevention is the best cure.

Solutions:

  • Optimize the Reaction: First, apply the strategies from Question 1 to minimize the formation of the di-tosylated impurity from the outset. A cleaner crude product is always easier to purify.

  • Consider a Protecting Group Strategy: For applications where purity is paramount and multi-step sequences are acceptable, the most robust solution is to use a protecting group. The mono-Boc (tert-butyloxycarbonyl) protection of piperazine is a reliable method.[1][7] You would perform the tosylation on the free nitrogen of mono-Boc-piperazine and then deprotect the Boc group under acidic conditions to yield the pure mono-tosylated product. This approach offers near-perfect selectivity and significantly simplifies purification.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of piperazine tosylation?

A: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the piperazine amine acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride (TsCl). This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the proton on the nitrogen and the HCl byproduct.[4]

Q: Why is slow, controlled addition of tosyl chloride so critical?

A: It's a matter of reaction kinetics and probability. When tosyl chloride is introduced, it can react with either piperazine or the already-formed mono-tosylpiperazine. If you use an excess of piperazine, the concentration of piperazine is much higher than the concentration of the mono-tosylated product. By adding the tosyl chloride slowly, you ensure that at any given moment, a molecule of tosyl chloride is statistically far more likely to collide with and react with a molecule of piperazine than with the less abundant mono-tosylated intermediate.

Q: Does the tosyl group on the mono-substituted product affect the reactivity of the second nitrogen?

A: Yes, it does. The tosyl group is strongly electron-withdrawing. This reduces the electron density on the nitrogen to which it is attached and, to a lesser extent, on the second nitrogen atom across the ring. This makes the second nitrogen less basic and less nucleophilic than the nitrogens in the starting piperazine. While this electronic deactivation helps favor mono-substitution, it is often not sufficient on its own to completely prevent the second reaction, which is why the kinetic control methods discussed above are so important.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential nature of piperazine tosylation, highlighting the formation of the desired mono-tosylated product and the undesired di-tosylated byproduct.

G Piperazine Piperazine (Excess Nucleophile) Mono_Ts Mono-tosylpiperazine (Desired Product) Piperazine->Mono_Ts 1. TsCl (Slow addition) 2. Base Di_Ts Di-tosylpiperazine (Byproduct) Mono_Ts->Di_Ts 1. TsCl 2. Base TsCl1 Tosyl Chloride (TsCl) (Limiting Reagent) TsCl2 Tosyl Chloride (TsCl) caption Reaction pathway for piperazine tosylation.

Caption: Reaction pathway for piperazine tosylation.

Impact of Reaction Parameters on Selectivity

This table summarizes how key experimental variables can be manipulated to favor the formation of mono-tosylpiperazine.

ParameterCondition to Favor Mono-TosylationRationale
Stoichiometry High excess of piperazine (e.g., 3-5 equivalents)Increases the statistical probability of tosyl chloride reacting with an un-substituted piperazine molecule.[1]
Rate of Addition Slow, dropwise addition of tosyl chloride solutionMaintains a low concentration of the electrophile, preventing rapid consumption and subsequent reaction with the mono-adduct.[3]
Temperature Low (0 °C to -10 °C)Slows the overall reaction rate, which can amplify the kinetic difference between the first and second tosylation.[3]
Base Use of a non-nucleophilic base (e.g., TEA, Pyridine)Prevents the protonation and deactivation of the piperazine starting material by the HCl byproduct.[4][5]
Solvent Aprotic solvents (e.g., DCM, THF, Toluene)Provides a medium for the reaction without competing as a nucleophile. Dichloromethane (DCM) is commonly preferred.[5]

Experimental Protocol: Controlled Mono-Tosylation of Piperazine

This protocol is designed to maximize the yield of 1-tosylpiperazine through direct tosylation.

Materials:

  • Piperazine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, syringe pump (or pressure-equalizing dropping funnel), magnetic stirrer, ice-salt bath.

Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add piperazine (4.0 eq.).

    • Dissolve the piperazine in anhydrous DCM (approx. 10 volumes relative to TsCl).

    • Add triethylamine (1.5 eq.).

    • Cool the vigorously stirring mixture to 0 °C using an ice bath.

  • Tosyl Chloride Addition:

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Draw this solution into a syringe and place it on a syringe pump.

    • Add the TsCl solution to the cooled piperazine mixture dropwise over 2-3 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The di-tosyl byproduct will be less polar (higher Rf) than the mono-tosyl product.[6]

    • If the reaction is sluggish, allow it to slowly warm to room temperature and stir for another 2-4 hours.

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 10 vol) to remove excess piperazine and triethylamine hydrochloride.

      • Saturated NaHCO₃ solution (1 x 10 vol) to remove any remaining acid.

      • Brine (1 x 10 vol).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mono-tosylpiperazine.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel if necessary. Use a gradient eluent system, starting with a less polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

References

  • Khanal, B., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6811. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF (Sa)-(−)-N-(2′-AMINO-[1,1′-BINAPHTHALEN]-2-YL)-4-METHYLBENZENESULFONAMIDE. Organic Syntheses, 85, 10. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine. (CZ305317B6).
  • Google Patents. (n.d.). Process for regioselective mono-tosylation of diols. (WO2008058902A2).
  • ResearchGate. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Available at: [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. Available at: [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • Roszkowski, P. (2013). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Warsaw University of Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • SciELO México. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 59(1). Available at: [Link]

Sources

challenges in the deprotection of the tosyl group from piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of removing the p-toluenesulfonyl (tosyl, Ts) group from piperazine derivatives. It is structured to provide actionable, high-level troubleshooting and protocols for researchers encountering difficulties with this notoriously stable protecting group.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Protocols for N-Tosyl Piperazine Deprotection

Executive Summary & Decision Matrix

The tosyl group is favored for its robustness, but this stability becomes a liability during deprotection.[1][2] For piperazine scaffolds, the challenge is twofold:

  • Chemical Stability: The sulfonamide bond (

    
    ) is extremely resistant to basic hydrolysis and requires harsh acidic or strong reductive conditions to cleave.
    
  • Substrate Sensitivity: Piperazine derivatives often contain other functional groups (e.g., esters, chiral centers, or other amines) that degrade under the "classic" HBr/AcOH conditions.

Use this decision matrix to select your protocol:

Deprotection_Decision_Tree Start Start: Select Substrate AcidSensitive Is the substrate acid-sensitive? (e.g., acetals, esters) Start->AcidSensitive ReducibleGroups Contains reducible groups? (e.g., nitro, alkene) AcidSensitive->ReducibleGroups Yes Scale Scale of Reaction AcidSensitive->Scale No Method_Mg Rec: Mg/MeOH (Mild, Reductive) ReducibleGroups->Method_Mg No (General Purpose) Method_Samarium Rec: SmI2 (Chemoselective) ReducibleGroups->Method_Samarium Yes (High Selectivity Needed) Method_NaNaph Rec: Na/Naphthalene (Strong Reductive, -78°C) Scale->Method_NaNaph Small/Med (<5g) Method_Acid Rec: HBr/AcOH + Phenol (Harsh Acidic) Scale->Method_Acid Large (>10g) & Robust

Caption: Decision tree for selecting the optimal de-tosylation method based on substrate stability and reaction scale.

Critical Protocols

Protocol A: Magnesium in Methanol (The "Gold Standard" for Mildness)

Best for: Substrates sensitive to acid; retention of chiral centers. Mechanism: Single Electron Transfer (SET) reductive cleavage.

Materials:

  • Magnesium turnings (freshly activated, 50 equiv.)

  • Anhydrous Methanol (MeOH)[2]

  • Ultrasonic bath (optional but recommended)

Step-by-Step Workflow:

  • Activation: Mechanically stir Mg turnings under

    
     for 10 mins. Iodine (
    
    
    
    ) can be added to initiate if the Mg is oxidized.
  • Solvation: Dissolve the N-tosyl piperazine (1 equiv.) in anhydrous MeOH (0.1 M concentration).

  • Reaction: Add the solution to the Mg turnings. Sonicate or stir vigorously at room temperature.

    • Note: The reaction is exothermic; hydrogen gas will evolve. Ensure proper venting.

  • Monitoring: Monitor by TLC. If the reaction stalls, add more Mg turnings.

  • Workup (Crucial):

    • Pour mixture into saturated

      
       (aq) to quench.
      
    • Extract with

      
       (3:1) if the free piperazine is polar.
      
    • Tip: Avoid simple ether extraction as free piperazines are often water-soluble.

Why it works: The Mg metal donates electrons to the antibonding orbital of the S-N bond, leading to cleavage without generating strong acids that destroy sensitive groups [1, 2].

Protocol B: Sodium Naphthalenide (The "Heavy Duty" Reductant)

Best for: Sterically hindered sulfonamides or when Mg/MeOH fails. Mechanism: Radical anion reduction (SET).

Materials:

  • Naphthalene[3]

  • Sodium metal

  • THF (anhydrous)

Step-by-Step Workflow:

  • Reagent Prep: Prepare a 1.0 M solution of sodium naphthalenide in THF (deep green color indicates active radical anion). Stir Na metal and naphthalene in THF for 2 hours.

  • Addition: Cool the substrate solution (in THF) to -78°C.

  • Titration: Dropwise add the green sodium naphthalenide solution until the green color persists for >1 minute. This indicates the sulfonamide has been consumed.

  • Quench: Immediately quench with water or mild acid (AcOH) at low temperature.

  • Purification: The major byproduct is naphthalene. It can be removed via sublimation or column chromatography (elute with hexanes first).

Why it works: The naphthalene radical anion has a very high reduction potential, capable of cleaving even the most stubborn sulfonamides almost instantaneously at low temperatures [3, 4].

Troubleshooting & FAQs

Q1: The reaction is complete, but I cannot recover my free piperazine. Where is it?

Diagnosis: The free secondary amine is likely protonated or too polar, staying in the aqueous phase during workup. Solution:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 using NaOH before extraction.

  • Solvent Switch: DCM is often insufficient for polar piperazines. Use Chloroform/Isopropanol (3:1) or DCM/MeOH (9:1) for extraction.

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic amine out.

Q2: I see a new spot on TLC, but it reverts to starting material upon standing.

Diagnosis: You may have formed the sulfinic acid salt intermediate which hasn't fully cleaved, or you are seeing a reversible redox complex. Solution: Ensure you are using a proton source (like MeOH in the Mg protocol) to drive the equilibrium. For Na/Naphthalenide, ensure the quench is rapid and acidic enough to protonate the amine but not re-form the sulfonamide (unlikely, but possible with related species).

Q3: Why is HBr/AcOH giving me a black tar?

Diagnosis: HBr/AcOH is an oxidative and dehydrating mixture. It likely polymerized your piperazine ring or cleaved other protecting groups (like Boc or benzyl) leading to side reactions. Fix: Switch to Protocol A (Mg/MeOH) immediately. If you must use acid, add Phenol (5-10 equiv.) as a scavenger to trap the bromonium/sulfonium species generated [5].

Comparative Data Analysis

FeatureHBr / AcOH / PhenolMg / MeOHSodium Naphthalenide
Mechanism Acidic HydrolysisReductive (SET)Reductive (SET)
Reaction Temp 70°C - 100°C25°C - 50°C-78°C
Yield (Typical) 40 - 60%85 - 95%90 - 98%
Functional Group Tolerance Poor (Cleaves Boc, esters)Excellent (Tolerates alcohols, acetals)Good (Sensitive to reducible groups)
Scalability HighMedium (Mg waste)Low (Cryogenic required)
Safety Profile Corrosive / Toxic fumesFlammable (

gas)
Pyrophoric (Na metal)

Mechanistic Visualization

Understanding the Single Electron Transfer (SET) pathway allows for better troubleshooting when reactions stall.

SET_Mechanism Substrate N-Tosyl Piperazine (R2N-Ts) RadicalAnion [R2N-Ts]•- (Radical Anion) Substrate->RadicalAnion SET 1 Electron1 + e- (from Mg/Na) Electron1->RadicalAnion Cleavage S-N Bond Cleavage RadicalAnion->Cleavage AmideAnion R2N- (Amide) Cleavage->AmideAnion Sulfinate Ts- (Sulfinate) Cleavage->Sulfinate Product Free Piperazine (R2NH) AmideAnion->Product + H+ (MeOH/Workup)

Caption: SET mechanism showing the critical electron injection step required to cleave the S-N bond.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives. Link

  • Alonso, E., Ramón, D. J., & Yus, M. (1997).[3] Reductive deprotection of sulfonamides using magnesium in methanol. Tetrahedron, 53(42), 14355-14368. Link

  • Lewandowska, E., et al. (2001). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2023). Protection of Amino Groups: p-Toluenesulfonamides. Link

  • Roemmele, R. C., & Rapoport, H. (1988). Removal of N-arylsulfonyl groups from hydroxy .alpha.-amino acids. The Journal of Organic Chemistry, 53(10), 2367-2371. Link

Sources

Technical Support Center: Analytical Techniques for Monitoring 1-Tosylpiperazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for monitoring reactions involving 1-Tosylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during synthesis and process development. Here, we synthesize technical protocols with field-proven insights to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when setting up monitoring for reactions involving 1-Tosylpiperazine hydrochloride and its derivatives.

Q1: Which analytical technique is best for monitoring the consumption of 1-Tosylpiperazine hydrochloride?

The optimal technique depends on your specific reaction, available equipment, and the properties of your reactants and products. High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most robust and widely used method. The tosyl group provides a strong chromophore, making UV detection highly effective. For more complex reaction mixtures or when identifying unknown byproducts, coupling HPLC with Mass Spectrometry (LC-MS) is recommended.[1][2]

Q2: How should I prepare my reaction mixture for analysis?

Proper sample preparation is critical to protect your analytical instrumentation and ensure accurate results. A typical workflow involves:

  • Quenching: Immediately stop the reaction in the aliquot to be analyzed. This can be done by rapid cooling or by adding a quenching agent that neutralizes a key reagent.

  • Dilution: Dilute the sample in a solvent that is miscible with your reaction mixture and compatible with the analytical mobile phase (for HPLC) or injection solvent (for GC). This prevents overloading the column and detector. Methanol is often a suitable diluent.[2][3]

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the analytical system.[4]

Q3: My reaction involves other piperazine-containing compounds. How can I ensure my method is specific?

Specificity is crucial. When developing a method, you must demonstrate that your technique can distinguish between the starting material, intermediates, products, and potential byproducts.

  • For HPLC/GC: Inject individual standards of all known compounds to confirm their retention times are different. Spiking the reaction mixture with a known standard can also help confirm peak identity.

  • For LC-MS/GC-MS: This is the gold standard for specificity. The combination of retention time and mass-to-charge ratio provides a very high degree of confidence in peak identity.[5][6]

  • For NMR: Unique signals for each compound in the ¹H or ¹³C NMR spectrum can be used for tracking, although overlap can be a challenge in complex mixtures.[7][8]

Q4: I am seeing inconsistent results between runs. Could my sample be degrading after I take it from the reactor?

Yes, sample stability is a significant concern. Some piperazine derivatives are known to be unstable, especially in solution or when stored at room temperature.[9] Phenyl piperazines, for example, show more degradation over time than benzyl piperazines.[9]

  • Best Practice: Analyze samples as quickly as possible after preparation.

  • Storage: If storage is unavoidable, keep samples at low temperatures (4°C or -20°C) and protected from light to minimize degradation.[9] Inconsistent results are often the first sign of a stability issue.[10]

Analytical Technique Selection Workflow

Choosing the right analytical tool is the first step toward successful reaction monitoring. This decision tree outlines a logical approach based on the specific requirements of your analysis.

G A What is the primary analytical goal? B Routine Quantitative Monitoring (Conversion %, Impurity Level) A->B Quantitation C Structural Identification (Byproducts, Intermediates) A->C Identification E Do all components have a UV chromophore? B->E I NMR Spectroscopy C->I Need detailed structural info J GC-MS or LC-MS C->J Need accurate mass & fragmentation data D Are all components thermally stable & volatile? F High-Performance Liquid Chromatography (HPLC-UV) D->F No G Gas Chromatography (GC-FID/MS) D->G Yes E->F Yes H LC-MS or Derivatization + HPLC E->H No/Unknown F->D Poor Resolution?

Caption: Decision tree for selecting an analytical technique.

Troubleshooting Common Analytical Issues

Even with a well-designed method, problems can arise. This section provides a structured guide to troubleshooting common issues encountered with the primary analytical techniques.

High-Performance Liquid Chromatography (HPLC)
Problem Probable Cause(s) Recommended Solution(s)
High System Backpressure 1. Blockage in the system (e.g., guard column, inline filter, injector).[11]2. Column frit is plugged with particulate matter.[11]3. Mobile phase or sample precipitation in the system.1. Systematically remove components (column, then guard column) to isolate the source of the blockage.[11]2. Back-flush the column at a low flow rate. If this fails, replace the frit.[11]3. Ensure your sample is fully dissolved in the mobile phase. If using buffers, check their solubility in the organic modifier.
Peak Tailing 1. Secondary interactions between the basic piperazine nitrogen and acidic silanol groups on the silica-based column.[10]2. Column is overloaded with sample.3. Column degradation.1. Add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.[10]2. Use a modern, end-capped column (e.g., C18 with low silanol activity) or a mixed-mode column.[1]3. Reduce the injection volume or dilute the sample.
Drifting Retention Times 1. Inconsistent mobile phase composition.2. Column temperature is not stable.3. Column is not fully equilibrated with the mobile phase.1. Ensure mobile phase solvents are well-mixed and degassed. If preparing manually, be precise.2. Use a column oven to maintain a constant temperature.[12]3. Equilibrate the column for at least 10-15 column volumes before starting the analysis.
No Peaks Detected 1. Sample concentration is too low.[13]2. Incorrect detector wavelength is set.3. Sample degradation.[9]4. Injection issue (e.g., air bubble in the syringe).1. Increase the sample concentration or injection volume.[13]2. Verify the UV absorbance maximum for 1-Tosylpiperazine and set the detector accordingly.3. Prepare a fresh sample and analyze immediately.[9]4. Purge the injector and ensure the sample loop is filled correctly.
Gas Chromatography (GC)
Problem Probable Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Active sites in the injector liner or column are interacting with the amine.2. Injection temperature is too low, causing slow volatilization.3. Carrier gas flow rate is too low.1. Use a deactivated liner and a column designed for basic compounds (e.g., a wax-based or base-deactivated column).2. Increase the injector temperature, but be careful not to cause thermal degradation.3. Optimize the carrier gas flow rate.
Low or No Signal 1. Compound is not volatile enough for GC.2. Thermal degradation in the injector.3. Adsorption of the analyte onto active sites.1. Consider derivatization to increase volatility.2. Lower the injector temperature or use a gentler injection technique like cool on-column.3. See solutions for peak tailing. Ensure the entire system is clean and inert.
Poor Reproducibility 1. Inconsistent injection volume.2. Leaks in the system (e.g., septum, fittings).3. Sample is not homogeneous.1. Use an autosampler for precise injections. If injecting manually, use a consistent technique.2. Perform a leak check on the instrument.3. Ensure the sample is fully dissolved and vortexed before analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Probable Cause(s) Recommended Solution(s)
Broad, Poorly Resolved Peaks 1. Sample contains paramagnetic impurities.2. Poor magnetic field homogeneity (shimming).[14]3. Chemical exchange or conformational dynamics. Piperazine derivatives can exhibit multiple conformations in solution.[15][16]1. Filter the sample or pass it through a small plug of celite/silica.2. Re-shim the instrument on the sample.3. Acquire spectra at different temperatures (variable temperature NMR) to see if peaks sharpen or coalesce. This can confirm dynamic processes.[8]
Low Signal-to-Noise Ratio 1. Sample concentration is too low. NMR is inherently less sensitive than other techniques.[17]2. Insufficient number of scans acquired.1. Use a more concentrated sample if possible.2. Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.

Standard Operating Protocol: HPLC-UV Monitoring

This section provides a detailed, step-by-step protocol for a typical reversed-phase HPLC method suitable for monitoring reactions of 1-Tosylpiperazine hydrochloride.

Objective

To quantify the consumption of 1-Tosylpiperazine hydrochloride and the formation of its product in a reaction mixture using reversed-phase HPLC with UV detection.

Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid or Triethylamine.

  • Sample Prep: Volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A Water + 0.1% Formic AcidProvides protons to keep acidic silanols neutral, improving peak shape for the basic analyte.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent for reversed-phase chromatography.
Elution Mode Isocratic or GradientStart with isocratic (e.g., 60:40 A:B). Use a gradient if separation from byproducts is difficult.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[12]
Injection Volume 10 µLA standard volume; can be adjusted based on sample concentration.
Detection UV at 230 nm or 254 nmThe tosyl group has strong absorbance in this region.
Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., 60:40 Water:ACN with 0.1% FA) B Equilibrate HPLC System (Pump mobile phase until baseline is stable) A->B F Inject onto HPLC B->F C Withdraw 100 µL from reaction mixture D Quench & Dilute (e.g., in 10 mL Methanol) C->D E Filter sample with 0.45 µm syringe filter D->E E->F G Integrate Peak Areas (Starting Material, Product) F->G H Calculate % Conversion (Area_Product / (Area_SM + Area_Product)) G->H

Caption: Step-by-step workflow for HPLC reaction monitoring.

System Suitability

Before analyzing samples, inject a standard solution of 1-Tosylpiperazine hydrochloride five times. The results should meet the following criteria:

  • Tailing Factor: < 2.0

  • Relative Standard Deviation (%RSD) of Peak Area: < 2.0%

This ensures the system is performing correctly before you generate critical data.[12]

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]

  • NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PubMed Central. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. ResearchGate. [Link]

  • Using an appropriate tosylate intermediate, synthesize the follow... Pearson+. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica. [Link]

  • Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry. [Link]

  • The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. PubMed. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI. [Link]

  • 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Comparative Guide: Piperazine Protecting Groups (Boc, Cbz, Tosyl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between Boc, Cbz, and Tosyl for piperazine protection is dictated by the required orthogonality and the harshness of the final deprotection conditions your molecule can withstand.

  • Boc (tert-butyloxycarbonyl): The standard choice for basic/nucleophilic chemistry. It is easily installed and removed with mild acid, but unstable to strong acids. Ideal for transient protection.

  • Cbz (benzyloxycarbonyl): The orthogonal partner .[1] Stable to the acidic conditions that remove Boc. Removed via hydrogenolysis (mild) or strong acid. Perfect for peptides or when acid-stability is required mid-synthesis.

  • Tosyl (p-toluenesulfonyl): The "nuclear option." Extremely stable to acid, base, and nucleophiles. It renders the nitrogen non-basic and non-nucleophilic. However, removal requires harsh reductive conditions (e.g., Na/naphthalene) or extreme acid/heat. Use only when the piperazine ring must survive aggressive transformations elsewhere.

Mechanistic & Performance Analysis

Selectivity: The Mono-Protection Challenge

Piperazine is a symmetric diamine. The primary challenge is preventing bis-protection (


-piperazine) while maximizing mono-protection (

-piperazine).
FeatureBoc (tert-butyl)Cbz (Benzyl)Tosyl (p-Toluenesulfonyl)
Reagent

Cbz-ClTs-Cl
Selectivity Control High. Can use pH control (mono-protonation) or excess piperazine.Moderate. Cbz-Cl is highly reactive; requires strict stoichiometric control or pH buffering.Low/Moderate. Sulfonylation is rapid; often requires slow addition at low temp to avoid bis-Ts.
Electronic Effect Carbamate (Resonance withdraws density,

is less nucleophilic).
Carbamate (Similar to Boc).[1][2][3]Sulfonamide (Strong electron withdrawing;

becomes non-basic).
Crystallinity Products often oils/low-melting solids.Products often crystalline (good for purification).Highly crystalline (excellent for purification).
Orthogonality & Stability Map

The following diagram illustrates the stability of each group against common reagents.

Orthogonality Boc Boc-Piperazine Cbz Cbz-Piperazine Ts Tosyl-Piperazine Acid_Mild TFA / HCl (Mild) Acid_Mild->Boc CLEAVES Acid_Mild->Cbz Stable Acid_Mild->Ts Stable Acid_Strong HBr / AcOH (Strong) Acid_Strong->Boc CLEAVES Acid_Strong->Cbz CLEAVES Acid_Strong->Ts Stable Base NaOH / LiOH Base->Boc Stable Base->Cbz Stable Base->Ts Stable H2 H2 / Pd-C H2->Boc Stable H2->Cbz CLEAVES H2->Ts Stable Reductive Na / Naphthalene Reductive->Ts CLEAVES

Caption: Orthogonality map showing reagent compatibility. Red arrows indicate cleavage; green arrows indicate stability.

Experimental Protocols

Protocol A: Selective Mono-Boc Protection (pH Controlled)

Rationale: Utilizing the basicity difference. At pH ~2-3, one nitrogen is protonated (


), protecting it from reaction, while the other remains free to react with 

.

Materials:

  • Piperazine (anhydrous)[3]

  • 
     (Di-tert-butyl dicarbonate)
    
  • Methanol[4][5][6]

  • HCl (2N)

Workflow:

  • Dissolve piperazine (10 mmol) in Methanol (30 mL).

  • Add 2N HCl dropwise until pH reaches ~2-3 (monitored by pH paper).

  • Add

    
     (11 mmol, 1.1 eq) in Methanol (10 mL) dropwise over 30 mins.
    
  • Stir for 12-16 hours at Room Temperature.

  • Workup: Concentrate solvent. Basify with 2N NaOH to pH >12. Extract with DCM (

    
     mL).
    
  • Purification: The bis-Boc byproduct is insoluble in water; the mono-Boc extracts into DCM.

  • Yield: Typically 70-80%.

Protocol B: Mono-Cbz Protection (Controlled Addition)

Rationale: Cbz-Cl is aggressive. We use a biphasic system (Schotten-Baumann) or low temperature to control kinetics.

Materials:

  • Piperazine (excess, 2-3 eq)

  • Benzyl chloroformate (Cbz-Cl)

  • DCM / Water

Workflow:

  • Dissolve Piperazine (30 mmol, 3 eq ) in DCM (50 mL) and cool to 0°C.

  • Add

    
     (15 mmol) dissolved in water (20 mL).
    
  • Add Cbz-Cl (10 mmol, 1 eq) dropwise very slowly over 1 hour.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Separate phases. Wash organic phase with water (to remove excess piperazine).

  • Yield: ~60-70% (Losses due to statistical bis-protection, mitigated by excess amine).

Protocol C: Tosyl Deprotection (The "Hard" Step)

Rationale: Tosylamides are incredibly stable.[5] Acid hydrolysis requires forcing conditions. Reductive cleavage (Single Electron Transfer) is often cleaner but requires strictly anhydrous conditions.

Method: Sodium Naphthalenide (Reductive Cleavage) [7]

  • Reagent Prep: Dissolve Naphthalene (5 eq) in dry THF. Add Sodium metal (5 eq). Sonicate or stir until deep dark green (radical anion formed).

  • Reaction: Cool Ts-Piperazine derivative (1 eq) in THF to -78°C.

  • Add Sodium Naphthalenide solution via cannula until the dark green color persists (indicating excess reagent).

  • Stir for 15-30 mins.

  • Quench: Add sat.

    
     carefully.
    
  • Workup: Extract with EtOAc.

  • Note: This removes Cbz and Benzyl ethers as well. It leaves Boc intact (usually).

Comparative Data Summary

ParameterBoc Cbz Tosyl (Ts)
Cost LowLow-MediumVery Low
Atom Economy GoodModerateGood
Acid Stability Poor (Cleaves in TFA/HCl)Good (Stable to dilute acid)Excellent (Stable to HBr/HCl)
Base Stability Excellent Excellent Excellent
Hydrogenolysis StableCleaves (H2/Pd)Stable
Removal Difficulty Easy (RT, 30 min)Easy (RT, 2-4 h)Difficult (Requires Na/Nap or reflux HBr)
Primary Use Case General synthesis, solid-phase synthesis.When acid sensitivity exists elsewhere.[1][5]"Permanent" capping or forcing conditions.

Decision Logic (Workflow)

DecisionTree Start Start: Piperazine Protection Q1 Will the molecule undergo strong acid treatment (e.g., TFA)? Start->Q1 Boc_Route Use Boc (Easy removal later) Q1->Boc_Route No Q2 Is the final product sensitive to Hydrogenolysis (H2/Pd)? Q1->Q2 Yes Cbz_Route Use Cbz (Stable to acid, cleaves with H2) Q2->Cbz_Route No Q3 Do you need the N-group to survive extreme conditions (LiAlH4, Grignards, Lewis Acids)? Q2->Q3 Yes Ts_Route Use Tosyl (The 'Fortress' - Hard to remove) Q3->Ts_Route Yes Other Consider Alloc/Fmoc Q3->Other No

Caption: Decision tree for selecting the optimal protecting group based on downstream chemistry.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability/removal conditions).

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[4][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications. (Protocol for mono-Boc synthesis).

  • Alonso, E., Ramón, D. J., & Yus, M. (1997).[8] Reductive deprotection of protected alcohols, amines and amides with lithium and a catalytic amount of naphthalene. Tetrahedron. (Protocol for Tosyl removal).

  • Felpin, F. X., & Fouquet, E. (2010).[6][9] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[6][9] (Optimized Cbz removal).

  • BenchChem Application Notes. Cleavage of the Tosyl Group from Piperidine Derivatives. (Comparative data on acidic vs reductive cleavage).

Sources

Breaking Symmetry: A Technical Guide to Orthogonal Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Protecting Group Strategies for Piperazine Functionalization Content Type: Publish Comparison Guide

Introduction: The Symmetry Challenge

Piperazine is a privileged scaffold in medicinal chemistry, ubiquitous in antidepressants, antihistamines, and antipsychotics. Its value lies in its ability to modulate pharmacokinetic properties, particularly solubility and bioavailability.[1][2] However, its chemically equivalent secondary amines present a fundamental synthetic challenge: symmetry breaking .

For the medicinal chemist, the goal is rarely symmetric bis-functionalization. It is the precise, sequential introduction of distinct pharmacophores at


 and 

. This requires orthogonal protecting group (PG) strategies —systems where one nitrogen is masked by a group stable to the deprotection conditions of the other.

This guide objectively compares the most robust orthogonal strategies, providing experimental workflows to navigate the "Boc-Cbz-Fmoc" landscape with precision.

Strategic Framework: Orthogonality Matrices

The choice of protecting group pair is dictated by the chemical sensitivity of the linker payloads. We categorize strategies by their deprotection vectors: Acid , Base , Hydrogenolysis , and Transition Metal Catalysis .

Comparative Analysis of Orthogonal Pairs

The following table summarizes the compatibility and orthogonality of common PG pairs for piperazine.

Orthogonal Pair

Protection

Protection
Orthogonality MechanismStability ProfileIdeal Application
Boc / Cbz Acid Labile

/Pd Labile
Chemoselective High. Both stable to base/nucleophiles.General organic synthesis; benzylic linkers.
Boc / Fmoc Acid LabileBase LabileFully Orthogonal Fmoc sensitive to secondary amines.Solid-Phase Peptide Synthesis (SPPS); base-sensitive targets.
Boc / Alloc Acid LabilePd(0) LabileFully Orthogonal High. Alloc requires specific catalyst.Late-stage functionalization; complex natural products.[3]
Boc / Benzyl Acid Labile

/Pd or Strong Acid
Chemoselective Benzyl is robust; hard to remove if

is basic.
Permanent protection during harsh steps (e.g.,

).
Deep Dive: Strategy Selection & Experimental Data
Strategy A: The Boc / Cbz Protocol (The Industry Standard)
  • Logic: This is the workhorse strategy. Boc is removed with TFA/HCl; Cbz is removed via catalytic hydrogenolysis.

  • Causality: The Cbz group withstands the acidic conditions required to remove Boc (unless HBr/AcOH is used), and Boc withstands the neutral hydrogenation conditions for Cbz.

  • Limitation: Cbz removal can be sluggish if the amine is poisoned by sulfur-containing functional groups in the molecule.

Strategy B: The Boc / Fmoc Protocol (The Peptide Route)
  • Logic: Essential for SPPS. Fmoc is cleaved by piperidine (base), while Boc requires acid.

  • Causality: This allows for "mild" deprotection cycles. However, free piperazine (a secondary amine) can prematurely cleave Fmoc if not carefully managed during workups.

  • Critical Insight: When synthesizing

    
    -Boc-
    
    
    
    -Fmoc-piperazine, always introduce Boc first. The high basicity of piperazine can induce self-cleavage of Fmoc during the initial protection step if Fmoc is introduced to the free diamine.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of

-Boc-Piperazine

Direct mono-protection is governed by statistics and kinetics. This optimized protocol maximizes mono-protection over bis-protection.

Reagents: Piperazine (anhydrous),


, Dichloromethane (DCM), Methanol.
  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 4.0 equiv ) in DCM (150 mL). Note: Excess diamine is critical to statistically favor mono-substitution.

  • Addition: Dissolve

    
     (6.33 g, 29 mmol, 1.0 equiv ) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 2 hours  at 
    
    
    
    .
    • Why? Slow addition keeps the concentration of electrophile low relative to the free amine, suppressing bis-Boc formation.

  • Workup (The "Self-Validating" Step):

    • Filter off any precipitate (often bis-protected byproduct or salts).

    • Wash the organic layer with water (

      
       mL).
      
    • Critical: The desired product (

      
      -Boc-piperazine) and bis-Boc-piperazine are in the organic layer. Excess piperazine stays in the aqueous layer.
      
    • Extract the organic layer with 10% Citric Acid or 0.5 M HCl . The mono-protected amine becomes protonated and moves to the aqueous phase; the bis-protected species (non-basic) remains in the organic phase.

    • Wash the acidic aqueous phase with DCM to remove traces of bis-Boc.

    • Basify the aqueous phase (pH > 11) with NaOH.

    • Extract with DCM, dry (

      
      ), and concentrate.[4]
      
  • Yield: Typically 75-85% as a white solid/oil.

  • Validation:

    
     NMR (CDCl3): 
    
    
    
    3.38 (t, 4H), 2.80 (t, 4H), 1.45 (s, 9H).
Protocol 2: Sequential Functionalization (Boc/Fmoc Route)

Target: Synthesis of a functionalized piperazine core for SPPS.

  • Step 1: Fmoc Protection of

    
    -Boc-Piperazine 
    
    • Dissolve

      
      -Boc-piperazine (1.0 equiv) in Acetone/Water (1:1). Add 
      
      
      
      (2.0 equiv).
    • Add Fmoc-OSu (1.1 equiv) at

      
      . Stir 2h.
      
    • Result:

      
      -Boc-
      
      
      
      -Fmoc-piperazine.
  • Step 2: Selective Boc Removal (Acidic)

    • Treat intermediate with TFA/DCM (1:1) for 30 min.

    • Evaporate TFA. Note: Fmoc is stable here.

    • Result:

      
      -Fmoc-piperazine (TFA salt).
      
  • Step 3: Functionalization of

    
     
    
    • React free amine with Carboxylic Acid (

      
      -COOH) using HATU/DIPEA.
      
  • Step 4: Selective Fmoc Removal (Basic)

    • Treat with 20% Piperidine in DMF.

    • Result: Free

      
       amine ready for second coupling.
      
Visualizing the Workflow

The following diagrams illustrate the decision logic and the sequential flow for piperazine functionalization.

Diagram 1: Decision Tree for Protecting Group Selection

PG_Selection Start Select Orthogonal Strategy Q1 Is the target base-sensitive? Start->Q1 Q2 Does the molecule contain sulfur? Q1->Q2 No Res_BocAlloc Use Boc / Alloc (Acid / Pd) Q1->Res_BocAlloc Yes (Avoid Base) Res_BocFmoc Use Boc / Fmoc (Acid / Base) Q2->Res_BocFmoc Yes (Poison Pd cat) Res_BocCbz Use Boc / Cbz (Acid / H2) Q2->Res_BocCbz No (Standard)

Caption: Decision logic for selecting the optimal orthogonal pair based on substrate sensitivity.

Diagram 2: Sequential Functionalization Workflow (Boc/Cbz)

Workflow Pip Piperazine (Symmetric) Mono N-Boc-Piperazine (Mono-protected) Pip->Mono Boc2O (0.25 eq) Kinetic Control Dual N-Boc-N'-Cbz-Piperazine (Orthogonal) Mono->Dual Cbz-Cl, Base Func1 N-R1-N'-Cbz-Piperazine Dual->Func1 1. TFA (Remove Boc) 2. R1-X (Alkylation) Final N-R1-N'-R2-Piperazine (Target) Func1->Final 1. H2, Pd/C (Remove Cbz) 2. R2-COCl (Acylation)

Caption: Step-by-step symmetry breaking using the Boc/Cbz orthogonal strategy.

References
  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Tosylpiperazine and Boc-Piperazine Analogs: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a versatile structural motif frequently incorporated into a vast array of therapeutic agents targeting diverse biological pathways.[1][2][3] Its prevalence in clinically approved drugs underscores its importance in drug design and development.[4][5] The biological activity of piperazine-containing molecules is profoundly influenced by the nature of the substituents on its two nitrogen atoms.[6][7] This guide provides an in-depth comparison of two commonly encountered classes of piperazine analogs: those bearing a tosyl group and those with a Boc (tert-butyloxycarbonyl) protecting group. While both are N-substituted piperazines, their roles in drug discovery and their resulting biological activities are fundamentally distinct.

The Decisive Role of N-Substituents on the Piperazine Core

The two nitrogen atoms of the piperazine ring offer a unique opportunity for structural modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[2] These substituents can influence everything from solubility and bioavailability to target affinity and selectivity.[2] The choice of an N-substituent is therefore a critical decision in the design of new piperazine-based drug candidates.

Tosylpiperazine Analogs: Designing for Biological Activity

The tosyl (p-toluenesulfonyl) group is a robust and sterically demanding functional group that is typically incorporated into a molecule as a permanent feature intended to contribute to its final biological activity. Its electron-withdrawing nature and defined stereochemistry can significantly influence how the molecule interacts with its biological target.

Key Characteristics and Biological Implications:

  • Chemical Stability: The tosyl group is stable under a wide range of physiological conditions, ensuring that the tosylpiperazine analog remains intact in vivo to elicit its intended pharmacological effect.

  • Target Engagement: The sulfonyl moiety can act as a hydrogen bond acceptor, and the aryl ring can participate in π-stacking or hydrophobic interactions, providing additional anchor points for binding to a biological target.

  • Modulation of Physicochemical Properties: The introduction of a tosyl group increases the molecular weight and can modulate the lipophilicity of the parent piperazine, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

While direct head-to-head studies are scarce, the literature on piperazine derivatives suggests that the introduction of a tosyl group is a strategy employed in the design of various bioactive agents, including those with potential antimicrobial and anticancer activities.

Boc-Piperazine Analogs: Essential Tools in Synthesis

In stark contrast to the tosyl group, the Boc (tert-butyloxycarbonyl) group is primarily utilized as a protecting group in organic synthesis.[5][8] Its main function is to temporarily block one of the piperazine nitrogens, allowing for selective reaction at the other nitrogen.[8] The Boc group is intentionally designed to be easily removed under specific chemical conditions, typically acidic, that do not affect the rest of the molecule.[9]

Key Characteristics and Biological Implications:

  • Chemical Lability: The defining feature of the Boc group is its susceptibility to cleavage, which is essential for its role as a protecting group. This inherent instability means that Boc-piperazine analogs are generally not intended to be the final, biologically active molecule.

  • Synthetic Intermediates: Boc-piperazine is a crucial building block in the synthesis of a wide range of complex piperazine-containing drugs.[5][8] Its use allows for the controlled and regioselective introduction of various pharmacophores.

  • Biological Activity of Intermediates: While not designed for biological activity, Boc-protected intermediates can sometimes exhibit off-target effects or unintended biological activity. However, in most drug discovery campaigns, the biological evaluation is conducted on the final, deprotected compound.[9][10] For instance, studies on anticonvulsant Mannich bases derived from N-Boc piperazine evaluate the activity of the final compounds after the Boc group has been removed.[9][11]

The following table summarizes the use of Boc-piperazine as a synthetic intermediate in the development of various biologically active compounds.

Boc-Piperazine Intermediate ApplicationTarget Biological Activity of Final CompoundReference
Synthesis of piperazinyl amides of 18β-glycyrrhetinic acidNot specified[8]
Synthesis of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-onesDual D2 and 5-HT1A receptor affinity for psychiatric disorders[8]
Synthesis of Avapritinib (kinase inhibitor)Anticancer[5]
Synthesis of Vilazodone (antidepressant)Dual 5-HT1A receptor agonist and serotonin reuptake inhibitor[5]

Head-to-Head Comparison: A Functional Dichotomy

The fundamental difference between tosylpiperazine and Boc-piperazine analogs lies in their intended purpose. This dictates their chemical properties and, consequently, their biological activity profiles.

FeatureTosylpiperazine AnalogsBoc-Piperazine Analogs
Primary Role Bioactive molecule or pharmacophoreSynthetic intermediate
Chemical Stability High, designed to be stable in vivoLow, designed for easy cleavage
Contribution to Activity The tosyl group is an integral part of the pharmacophore, directly contributing to target binding and biological effect.The Boc group is a temporary placeholder; the final biological activity is determined by the substituents added after its removal.
Focus of Biological Evaluation The final tosyl-containing molecule is the subject of extensive biological testing.Biological activity is typically assessed on the deprotected, final molecule.

Visualizing the Roles in Drug Discovery

The following diagram illustrates the divergent paths of tosylpiperazine and Boc-piperazine in a typical drug discovery workflow.

G cluster_0 Tosylpiperazine Analog Workflow cluster_1 Boc-Piperazine Analog Workflow start_tosyl Piperazine tosyl_analog Tosylpiperazine Analog (Final Compound) start_tosyl->tosyl_analog Tosylation bio_eval_tosyl Biological Evaluation (e.g., Antimicrobial, Anticancer) tosyl_analog->bio_eval_tosyl Testing start_boc Piperazine boc_analog Boc-Piperazine Analog (Intermediate) start_boc->boc_analog Boc Protection modification Further Synthesis (Addition of Pharmacophore) boc_analog->modification deprotection Boc Deprotection modification->deprotection final_compound Final Active Compound deprotection->final_compound bio_eval_boc Biological Evaluation final_compound->bio_eval_boc Testing

Caption: Divergent workflows for tosylpiperazine and Boc-piperazine analogs.

Experimental Protocols

To provide a practical context, below are representative protocols for the synthesis of a piperazine derivative and a common biological evaluation method.

Synthesis of a Deprotected Piperazine Derivative via a Boc-Protected Intermediate

This protocol is adapted from the synthesis of deprotected N-Boc piperazine derived Mannich bases.[9]

Objective: To synthesize a final piperazine compound by removing the Boc protecting group from a Boc-piperazine intermediate.

Materials:

  • Boc-protected piperazine derivative

  • 6N Hydrochloric acid (HCl)

  • Diethyl ether

  • Solid potassium hydroxide (KOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the Boc-protected piperazine derivative in 6N HCl in a round-bottom flask.

  • Wash the acidic aqueous solution with diethyl ether (3 x 50 mL) in a separatory funnel to remove any non-basic organic impurities. Discard the ether layers.

  • Carefully basify the aqueous phase by adding solid KOH until the pH reaches approximately 11. This should be done in an ice bath to control the exothermic reaction.

  • Extract the basic aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic (ethyl acetate) phases and dry over anhydrous Na2SO4.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the final deprotected piperazine compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[1]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized piperazine compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

References

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available from: [Link]

  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. Nature. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. Available from: [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PubMed. Available from: [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. PubMed. Available from: [Link]

  • Structure-based design, synthesis and biological testing of piperazine-linked bis-epipodophyllotoxin etoposide analogs. PubMed Central. Available from: [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available from: [Link]

Sources

Safety Operating Guide

1-Tosylpiperazine Hydrochloride: Safe Handling & Disposal Protocol

[1][2]

Executive Summary & Chemical Profile

Effective safety protocols rely on understanding the intrinsic properties of the molecule, not just following a checklist. 1-Tosylpiperazine hydrochloride (CAS: 1226895-33-7 or similar derivatives) is an amine salt widely used as a building block in medicinal chemistry.[1][2]

While not classified as acutely toxic (like P-listed cyanides), its danger lies in chronic sensitization and chemical incompatibility . As a piperazine derivative, it carries a risk of respiratory and skin sensitization.[3][4] Furthermore, as a secondary amine salt, it presents specific reactivity hazards if mismanaged in waste streams—specifically the formation of chloramines.

Chemical Identity & Hazard Data
PropertySpecificationOperational Implication
Chemical Structure Piperazine ring with N-tosyl group (HCl salt)Acidic in solution. The HCl moiety will lower the pH of aqueous waste.[1][2]
Physical State White to off-white solidDust generation is the primary exposure vector.[1][2]
Solubility Water soluble; soluble in polar organics (DMSO, MeOH)Spills can be cleaned with water; waste can be aqueous or organic.[1][2]
Key Hazards Irritant (Skin/Eye/Respiratory); SensitizerDo not inhale dust. Use localized exhaust ventilation (fume hood).[1][2]
Incompatibility HYPOCHLORITE (BLEACH) , Strong OxidizersCRITICAL: Never use bleach to decontaminate.[1][2] Risk of N-chloramine formation.

Pre-Disposal Handling & Safety

Before disposal, the material must be stabilized and contained.[3][4] The following "Self-Validating" protocols ensure that no step is missed.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood (not recommended).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double glove if dissolving in penetrative solvents like DMSO.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powders that can become airborne.

B. The "No-Bleach" Rule (Critical Mechanism)

Why? Piperazine derivatives are secondary amines.

Risk:Protocol:surfactant-based detergentsDo NOT use sodium hypochlorite.1

Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability:[4][5] Expired reagent, spill cleanup debris, contaminated gloves/paper.

  • Segregation: Do not mix with general trash.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Label as "Hazardous Waste - Solid Organic."

    • Constituents: "1-Tosylpiperazine HCl, <100%"[1][2]

    • Hazard Checkbox: [x] Irritant [ ] Flammable [ ] Corrosive[1][2]

  • Disposal Path: High-temperature incineration (via EHS/Waste Vendor).

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability:[4][5][6][7][8][9][10] Mother liquors, dissolved stock solutions.

  • pH Check: Since this is an HCl salt, aqueous solutions may be acidic (pH < 4).

    • Action: If pH < 2, it is RCRA Corrosive (D002).[11] Neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent container degradation, unless your facility uses acid-rated waste drums.
      
  • Solvent Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform.

    • Non-Halogenated Waste: If dissolved in Water, Methanol, Ethanol, DMSO.

  • Disposal Path: Fuel blending or Incineration.

Visual Decision Tree (Logic Flow)

The following diagram illustrates the decision logic for disposing of 1-Tosylpiperazine HCl.

DisposalFlowStartWaste Generation:1-Tosylpiperazine HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Debris)StateCheck->SolidSolidLiquidLiquid Waste(Solution)StateCheck->LiquidLiquidSolidBinBin: Solid Hazardous Waste(Tag: Irritant/Organic)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(Water, MeOH, DMSO)SolventCheck->NonHaloNo HalogensHaloBinBin: Halogenated WasteHalo->HaloBinpHCheckCheck pH(Is pH < 2?)NonHalo->pHCheckNeutralizeNeutralize with NaHCO3to pH 6-8pHCheck->NeutralizeYes (Acidic)NonHaloBinBin: Non-Halogenated WastepHCheck->NonHaloBinNo (Neutral)Neutralize->NonHaloBin

Figure 1: Decision logic for the segregation and disposal of 1-Tosylpiperazine HCl waste streams.

Regulatory Compliance & RCRA Classification

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Listing Status: 1-Tosylpiperazine HCl is not a P-listed (acutely toxic) or U-listed waste by default.

  • Characteristic Waste:

    • Corrosivity (D002): If the waste is an aqueous solution with pH

      
       2, it is a D002 hazardous waste.[11]
      
    • Toxicity (D004-D043): Unlikely to leach heavy metals or organics on the TCLP list unless contaminated by other reagents.

  • Best Practice: Even if not strictly RCRA-regulated in solid form, it should be treated as Hazardous Chemical Waste due to its sensitizing properties. Do not dispose of in municipal trash or sanitary sewer.

Emergency Spill Procedures
  • Evacuate the immediate area if dust is airborne.[10][12]

  • Don PPE: Goggles, Nitrile Gloves, Lab Coat.

  • Contain: Cover spill with a paper towel dampened with water (prevents dust).

  • Clean: Wipe up.[3][4] Clean area with soap and water.[8][12][13][14] REMINDER: NO BLEACH.

  • Dispose: Place all cleanup materials in the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1226895, 1-(p-Toluenesulfonyl)piperazine hydrochloride. Retrieved from [Link][2]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (General guidance on amine/bleach incompatibility). Retrieved from [Link][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tosylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Tosylpiperazine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.